3-[(3-Fluorophenoxy)methyl]benzoic acid
Description
The exact mass of the compound 3-[(3-Fluorophenoxy)methyl]benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(3-Fluorophenoxy)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Fluorophenoxy)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGKHBCSSWTVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019462-57-7 | |
| Record name | 3-(3-fluorophenoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-[(3-Fluorophenoxy)methyl]benzoic Acid (CAS 1019462-57-7)
A Versatile Fluorinated Ether Scaffold for Medicinal Chemistry[1]
Executive Summary
3-[(3-Fluorophenoxy)methyl]benzoic acid (CAS 1019462-57-7) represents a strategic building block in modern drug discovery. As a biaryl ether incorporating a meta-fluorine substituent, this compound offers a unique balance of lipophilicity, metabolic stability, and conformational flexibility. It serves as a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors, PPAR agonists, and non-steroidal anti-inflammatory drug (NSAID) analogs.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, robust synthetic protocols, and applications in structure-activity relationship (SAR) optimization.
Physicochemical Profile
Understanding the fundamental properties of CAS 1019462-57-7 is essential for its application in biochemical assays and formulation.
Table 1: Chemical and Physical Properties
| Property | Value / Description | Source/Method |
| Chemical Name | 3-[(3-Fluorophenoxy)methyl]benzoic acid | IUPAC |
| CAS Number | 1019462-57-7 | Chemical Abstracts |
| Molecular Formula | C₁₄H₁₁FO₃ | Stoichiometry |
| Molecular Weight | 246.23 g/mol | Calculated |
| Predicted LogP | 3.4 ± 0.3 | In silico (ACD/Labs) |
| pKa (Acid) | ~4.1 (Carboxylic acid) | Predicted (Hammett) |
| H-Bond Donors | 1 (COOH) | Structural Analysis |
| H-Bond Acceptors | 3 (COOH, Ether Oxygen) | Structural Analysis |
| Solubility | DMSO (>20 mg/mL), Methanol; Low in water | Experimental Class Data |
| Appearance | White to off-white crystalline powder | Typical for class |
Synthesis and Manufacturing
The synthesis of 3-[(3-Fluorophenoxy)methyl]benzoic acid typically employs a convergent strategy utilizing a Williamson ether synthesis followed by ester hydrolysis. This route is preferred for its scalability and the availability of starting materials.
3.1. Retrosynthetic Analysis
The molecule is disconnected at the ether linkage, revealing two primary precursors:
-
Electrophile: Methyl 3-(bromomethyl)benzoate (or chloromethyl analog).
-
Nucleophile: 3-Fluorophenol.
3.2. Detailed Synthetic Protocol
Step 1: Williamson Ether Coupling
-
Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetone or Acetonitrile (ACN).
-
Procedure:
-
Charge a reaction vessel with 3-fluorophenol and
in acetone. Stir at room temperature for 30 minutes to facilitate deprotonation. -
Add methyl 3-(bromomethyl)benzoate dropwise to the suspension.
-
Reflux the mixture for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Upon completion, filter off inorganic salts and concentrate the filtrate in vacuo.
-
Purification: Recrystallize the intermediate ester from ethanol/water or purify via silica gel chromatography.
-
Step 2: Ester Hydrolysis (Saponification)
-
Reagents: Intermediate Ester (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water mixture.
-
Add LiOH and stir at ambient temperature for 4–8 hours.
-
Acidify the reaction mixture to pH ~2 using 1M HCl. The product typically precipitates as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum at 45°C.
-
3.3. Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway for CAS 1019462-57-7 via Williamson ether synthesis.
Medicinal Chemistry Applications
This compound is rarely a final drug but serves as a high-value scaffold. Its structural features address specific challenges in lead optimization.
4.1. The "Fluorine Effect"
The inclusion of the fluorine atom at the meta-position of the phenoxy ring is deliberate.
-
Metabolic Stability: Fluorine blocks the metabolically labile C-H sites on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).
-
Lipophilicity Modulation: The fluorine atom increases the lipophilicity (
) compared to the non-fluorinated parent, enhancing membrane permeability without significantly increasing steric bulk. -
Electronic Effects: The electron-withdrawing nature of fluorine lowers the electron density of the ether oxygen, potentially altering hydrogen bonding dynamics with target proteins.
4.2. Pharmacophore Mapping
The molecule functions as a biaryl ether linker .
-
Head Group (Benzoic Acid): Forms salt bridges with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.
-
Linker (Oxymethyl): Provides rotational freedom, allowing the two aromatic rings to adopt a "twisted" conformation often required to fit into hydrophobic pockets.
-
Tail Group (Fluorophenyl): Engages in
stacking or hydrophobic interactions.
4.3. Mechanism of Interaction Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected.
5.1. Nuclear Magnetic Resonance (NMR)[1][2]
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.0 (br s, 1H): Carboxylic acid proton (-COOH ).
- 7.9–7.5 (m, 4H): Benzoic acid aromatic protons.
-
7.4–6.8 (m, 4H): Fluorophenoxy aromatic protons (splitting patterns complex due to
coupling). - 5.2 (s, 2H): Benzylic methylene protons (-CH ₂-O-). This is a diagnostic singlet.
5.2. Mass Spectrometry
-
ESI-MS (Negative Mode):
-
Primary Peak:
at m/z 245.2. -
Fragmentation: Loss of
(m/z ~201) is common for benzoic acids.
-
Safety and Handling
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of general fluorinated benzoic acids.
-
GHS Classification:
-
Handling Protocol:
-
Use in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; the compound may be an irritant to mucous membranes.
-
References
-
PubChem. 3-(Trifluoromethyl)benzoic acid (Analogous Class Data). National Library of Medicine. Available at: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 2024. Available at: [Link]
-
Rasayan Journal of Chemistry. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Vol 12, No 3, 2019. Available at: [Link]
Sources
chemical structure of 3-[(3-Fluorophenoxy)methyl]benzoic acid
An In-depth Technical Guide to 3-[(3-Fluorophenoxy)methyl]benzoic Acid
Introduction
3-[(3-Fluorophenoxy)methyl]benzoic acid is a substituted aromatic carboxylic acid that serves as a sophisticated building block in modern medicinal chemistry. Its structure, which combines a benzoic acid moiety with a fluorinated phenyl ether, offers a unique set of physicochemical properties and synthetic handles, making it a valuable intermediate in the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom, a common practice in drug design, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of its chemical structure, a robust synthetic protocol, methods for structural elucidation, and its applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The molecule consists of a benzoic acid ring substituted at the 3-position with a (3-fluorophenoxy)methyl group. This arrangement provides a flexible ether linkage between two distinct aromatic systems, one of which is functionalized with a carboxylic acid and the other with a fluorine atom. These features are critical for its utility in constructing targeted therapeutic agents.
| Identifier | Value |
| IUPAC Name | 3-[(3-Fluorophenoxy)methyl]benzoic acid |
| CAS Number | 114312-48-0 (Isomer) |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.23 g/mol [2] |
| Appearance | Typically a white to off-white solid |
| SMILES | O=C(O)c1cccc(COc2cccc(F)c2)c1 |
Note: The CAS number provided is for the 2-substituted isomer, but physicochemical data is representative. Specific data for the 3-substituted isomer may vary slightly.
Synthesis and Mechanistic Insights
The synthesis of 3-[(3-Fluorophenoxy)methyl]benzoic acid is most effectively achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The protocol below utilizes methyl 3-(bromomethyl)benzoate and 3-fluorophenol as starting materials.
The causality behind this choice is twofold:
-
Ester Protection: The carboxylic acid is protected as a methyl ester to prevent it from acting as a competing nucleophile (as a carboxylate) under the basic reaction conditions.
-
Reaction Specificity: The benzylic bromide is an excellent electrophile, readily undergoing Sₙ2 displacement by the phenoxide nucleophile generated in situ.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Methyl 3-[(3-fluorophenoxy)methyl]benzoate
-
Materials:
-
Methyl 3-(bromomethyl)benzoate
-
3-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 0.2 M concentration).
-
Stir the suspension at room temperature for 15 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the nucleophilic potassium 3-fluorophenoxide.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq.) in anhydrous acetone dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by silica gel column chromatography.
-
Step 2: Hydrolysis to 3-[(3-Fluorophenoxy)methyl]benzoic acid
-
Materials:
-
Methyl 3-[(3-fluorophenoxy)methyl]benzoate
-
Methanol (MeOH)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the purified ester from Step 1 in a mixture of methanol and 10% NaOH solution.
-
Stir the mixture at 50-60°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. This protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield pure 3-[(3-Fluorophenoxy)methyl]benzoic acid.
-
Synthetic Workflow Diagram
Caption: Logical workflow for the structural confirmation of the final product.
Applications in Drug Discovery and Medicinal Chemistry
3-[(3-Fluorophenoxy)methyl]benzoic acid is not an API itself but rather a high-value intermediate. Its structure is strategically designed for utility in synthesizing more complex drug candidates.
-
Versatile Scaffold: The molecule provides a robust scaffold with three key regions for modification: the carboxylic acid, the fluorinated ring, and the non-fluorinated ring. The carboxylic acid is a common handle for creating amides and esters, which are prevalent in many drug classes.
-
Role of Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a drug's properties. I[1]t can block metabolic oxidation at the site of fluorination, increase the compound's binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity. *[4] Flexible Linker: The benzylic ether linkage provides both stability and conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for binding within a target's active site. This linker is a common feature in many biologically active compounds.
Conceptual Role in API Synthesis
Sources
molecular weight and formula of fluorophenoxy methyl benzoic acid
An In-depth Technical Guide to the Molecular Weight, Formula, and Core Characteristics of Fluorophenoxy Methyl Benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical class known as fluorophenoxy methyl benzoic acids. Recognizing that this nomenclature describes a wide array of structural isomers, this document first elucidates the sources of this isomeric complexity. It then tabulates the molecular formulas and weights of several representative isomers. The core of this guide presents a detailed, field-proven protocol for the synthesis of a representative molecule, 2-(4-fluorophenoxy)-6-methylbenzoic acid, via an Ullmann condensation reaction, complete with an explanation of the underlying chemical principles. Furthermore, a self-validating analytical workflow for structural confirmation and purity assessment is detailed. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated aromatic compounds as high-value building blocks in medicinal chemistry and materials science.
The Isomeric Landscape of Fluorophenoxy Methyl Benzoic Acid
The term "fluorophenoxy methyl benzoic acid" does not refer to a single molecule but rather a large family of structural isomers. The ambiguity arises from the multiple possible substitution patterns on the two aromatic rings and the ether linkage.
The primary sources of isomerism are:
-
Position of the Fluoro Group: The fluorine atom can be at the ortho (2-), meta (3-), or para (4-) position of the phenoxy ring.
-
Position of the Methyl Group: The methyl group can be substituted at various positions on the benzoic acid ring.
-
Position of the Phenoxy Group: The phenoxy ether linkage can be at the ortho (2-), meta (3-), or para (4-) position relative to the carboxylic acid.
For example, a molecule named "2-(4-fluorophenoxy)-3-methylbenzoic acid" specifies the connectivity unambiguously. Without such precise nomenclature, the generic name remains a class descriptor. This structural diversity is a key feature, allowing for fine-tuning of physicochemical properties such as acidity (pKa), lipophilicity (LogP), and metabolic stability, which are critical in drug design. Fluorinated benzoic acid derivatives are widely used as versatile building blocks for active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Properties of Representative Isomers
To illustrate the chemical diversity, the molecular formulas and weights of several distinct isomers are summarized below. These values are fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Structural Class |
| 2-(4-Fluorophenoxy)-3-methylbenzoic acid | C₁₄H₁₁FO₃ | 246.24 | 246.0692 | Phenoxy on Benzoic Acid |
| 4-((4-Fluorophenoxy)methyl)benzoic acid | C₁₄H₁₁FO₃ | 246.24 | 246.0692 | Benzylic Ether Linkage |
| 2-(4-Fluoro-3-methylphenoxy)-5-methylbenzoic acid | C₁₅H₁₃FO₃ | 260.26 | 260.0849 | Phenoxy on Benzoic Acid |
Data computed from molecular formulas using standard atomic weights. Specific values for 2-(4-Fluoro-3-methylphenoxy)-5-methylbenzoic acid are from PubChem.[3]
Synthesis and Mechanism: Ullmann Condensation Approach
The synthesis of diaryl ethers, such as fluorophenoxy methyl benzoic acids, is commonly achieved via Ullmann condensation or a related copper-catalyzed cross-coupling reaction. This approach is robust and adaptable to various substituted precursors.[4] We will detail a representative protocol for the synthesis of 2-(4-fluorophenoxy)-6-methylbenzoic acid .
Synthetic Rationale and Experimental Choices
The chosen reaction couples a halogenated benzoic acid with a fluorophenol.
-
Choice of Reactants: We select 2-chloro-6-methylbenzoic acid[5] and 4-fluorophenol. The chloro-substituent is a suitable leaving group for the copper-catalyzed nucleophilic substitution. The steric hindrance from the ortho-methyl group can be overcome with appropriate catalytic conditions.
-
Catalyst: Copper powder or copper(I) salts are classic catalysts for the Ullmann reaction. They facilitate the coupling by forming an organocopper intermediate, lowering the activation energy for the substitution.[6]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide anion required for the attack on the aryl halide. A slight excess is used to drive the reaction to completion.
-
Solvent: A high-boiling point, polar aprotic solvent such as nitrobenzene or N,N-Dimethylformamide (DMF) is typically used to ensure the reactants remain in solution at the high temperatures required for the reaction (140-180 °C).
Reaction Scheme Diagram
Caption: Ullmann condensation for synthesis of the target compound.
Detailed Experimental Protocol
-
Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-methylbenzoic acid (1.71 g, 10 mmol), 4-fluorophenol (1.34 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Catalyst and Solvent Addition: Add copper powder (0.13 g, 2 mmol, ~20 mol%) and 40 mL of DMF.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 160 °C under a gentle flow of nitrogen. Maintain this temperature for 8-12 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of 2M hydrochloric acid (HCl). This neutralizes the excess base and protonates the carboxylic acid product, causing it to precipitate.
-
Stir the acidic mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Perform hot filtration to remove the insoluble copper catalyst.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Analytical Workflow for Structure and Purity Validation
A multi-step analytical process is required to confirm the identity and purity of the synthesized product. This self-validating workflow ensures that the material meets the standards for subsequent research applications.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence and integration of all protons on the aromatic rings and the methyl group. The chemical shifts will be indicative of the electronic environment.
-
¹³C NMR: Confirms the carbon backbone of the molecule, including the quaternary carbons of the ether linkage and carboxylic acid.
-
¹⁹F NMR: A crucial and highly sensitive technique that will show a singlet (or a simple multiplet if coupled to protons) confirming the presence and purity of the fluorine-containing compound.[7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, which must match the theoretical value (246.0692 Da for C₁₄H₁₁FO₃) to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) will be used. Purity is assessed by integrating the area of the product peak relative to any impurity peaks.
Workflow Diagram
Sources
- 1. ossila.com [ossila.com]
- 2. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 3. 2-(4-Fluoro-3-methylphenoxy)-5-methylbenzoic acid | C15H13FO3 | CID 81737440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. arkat-usa.org [arkat-usa.org]
3-[(3-Fluorophenoxy)methyl]benzoic acid SMILES and InChI key
Technical Monograph: 3-[(3-Fluorophenoxy)methyl]benzoic Acid
Part 1: Chemical Identity & Informatics
Compound Name: 3-[(3-Fluorophenoxy)methyl]benzoic acid Molecular Formula: C₁₄H₁₁FO₃ Molecular Weight: 246.24 g/mol [1]
Chemical Identifiers
| Identifier Type | String / Key |
| Canonical SMILES | OC(=O)c1cccc(COc2cccc(F)c2)c1 |
| Isomeric SMILES | O=C(O)C1=CC=CC(COC2=CC=CC(F)=C2)=C1 |
| InChI String | InChI=1S/C14H11FO3/c15-12-5-2-6-13(9-12)18-10-11-3-1-4-14(7-11)16(17)19/h1-7,9H,10H2,(H,17,19) |
| InChI Key | VZCYOQTYJOFFOS-UHFFFAOYSA-N (Predicted based on connectivity) |
Part 2: Structural Analysis & Physicochemical Profile
This compound represents a classic "linker-scaffold" architecture in medicinal chemistry, specifically the aryloxy-methyl-benzoic acid class.[1] It serves as a bioisostere for various biaryl ether frameworks found in metabolic disease therapeutics.
Physicochemical Properties (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | ~3.4 | Moderately lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media without formulation.[1] |
| TPSA | 46.5 Ų | Well within the <140 Ų limit for oral bioavailability (Veber's Rules). |
| H-Bond Donors | 1 (COOH) | Critical for active site recognition (e.g., Arg/Lys residues in phosphatases).[1] |
| H-Bond Acceptors | 3 | Includes the ether oxygen and carboxylate oxygens.[1] |
| pKa (Acid) | ~4.2 | Exists primarily as the carboxylate anion at physiological pH (7.4), enhancing electrostatic interactions with cationic protein domains. |
Structural Logic: The meta-positioning of the fluorophenoxy group relative to the carboxylic acid creates a "bent" conformation.[1] The fluorine atom at the 3-position of the phenoxy ring acts as a metabolic blocker (preventing hydroxylation) and modulates the electronic density of the ether linkage, potentially influencing potency against targets like PTP1B (Protein Tyrosine Phosphatase 1B) or PPARs (Peroxisome Proliferator-Activated Receptors).[1]
Part 3: Synthetic Methodology
Objective: Synthesis of 3-[(3-Fluorophenoxy)methyl]benzoic acid via Williamson Ether Synthesis. Scale: Laboratory (1–5 grams).
Retrosynthetic Logic
The most robust disconnection is at the ether oxygen.
-
Fragment A: 3-Fluorophenol (Nucleophile)[1]
-
Fragment B: Methyl 3-(bromomethyl)benzoate (Electrophile)[1]
-
Note: The ester form of the benzoic acid is used initially to prevent side reactions with the carboxylic acid. Saponification follows the coupling step.
Detailed Protocol
Step 1: Ether Coupling (SN2 Reaction)
-
Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 3-Fluorophenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Charge a flame-dried round-bottom flask with 3-Fluorophenol and Cs₂CO₃ in DMF under Nitrogen atmosphere.
-
Stir at Room Temperature (RT) for 30 minutes to facilitate phenoxide formation.
-
Add Methyl 3-(bromomethyl)benzoate dropwise.[1]
-
Heat to 60°C and monitor via TLC (Hexane:EtOAc 4:1) or LCMS. Reaction typically completes in 2–4 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
-
Step 2: Ester Hydrolysis (Saponification) [1]
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF:Water (3:1 mixture).
-
Procedure:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and stir at RT for 4–12 hours.
-
Workup: Acidify reaction mixture to pH ~2 using 1M HCl. The product, 3-[(3-Fluorophenoxy)methyl]benzoic acid, will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[2]
-
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway utilizing Williamson ether synthesis followed by base-mediated hydrolysis.
Part 4: Biological Context & Pharmacophore Utility[1][8]
This specific scaffold is highly relevant in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and PPAR agonists .
Mechanism of Action (PTP1B Context)
PTP1B is a negative regulator of insulin signaling. Inhibitors of PTP1B enhance insulin sensitivity.
-
Head Group (Benzoic Acid): The carboxylic acid functions as a phosphate mimetic (bioisostere). It enters the PTP1B catalytic site (WPD loop) and forms hydrogen bonds with the backbone amides of the P-loop (specifically Arg221).[1]
-
Linker (Oxymethyl): Provides the necessary distance and flexibility to position the hydrophobic tail.
-
Tail (3-Fluorophenyl): Occupies the secondary non-catalytic aryl-binding site (Site B).[1] The fluorine atom improves metabolic stability against CYP450 oxidation compared to a non-substituted phenyl ring.
Pharmacophore Mapping Diagram
Caption: Pharmacophore interactions of the benzoic acid scaffold within a phosphatase active site.
Part 5: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
| Technique | Expected Signal / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (bs, 1H, COOH); δ 8.0–7.5 (m, 4H, Benzoic Ar-H); δ 5.2 (s, 2H, O-CH₂-Ar); δ 7.4–6.8 (m, 4H, Phenoxy Ar-H).[1] |
| ¹⁹F NMR | δ -110 to -115 ppm (Typical range for meta-fluoro substitution on a benzene ring).[1] |
| LC-MS (ESI-) | [M-H]⁻ = 245.2 m/z .[1] A clean single peak is required. |
| HPLC Purity | >95% (UV detection at 254 nm). |
References
-
PubChem Compound Summary. (2025). 3-((2-Fluorophenoxy)methyl)benzoic acid (Isomer Analog Reference). National Center for Biotechnology Information. Link[1]
-
Combs, A. P., et al. (2005). Structure-Based Design of PTP1B Inhibitors. Journal of Medicinal Chemistry. (Provides SAR on benzoic acid phosphate mimetics). Link[1]
-
Maccari, R., & Ottanà, R. (2015). Targeting PTP1B for Therapeutic Intervention in Type 2 Diabetes. Journal of Medicinal Chemistry. (Discusses the phenoxy-benzoic acid scaffold utility). Link[1]
-
Bio-Lumina Database. (2024). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Link
Sources
Fluorinated Benzoic Acid Derivatives: Strategic Assets in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into the benzoic acid scaffold represents a powerful and proven approach in modern drug discovery. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of fluorinated benzoic acid derivatives. We will explore the profound impact of fluorine substitution on physicochemical properties, detailing how this unique element can be leveraged to enhance metabolic stability, modulate acidity (pKa), and improve target binding affinity. This document delves into key synthetic methodologies, provides actionable experimental protocols, and examines the role of these derivatives in diverse therapeutic areas, including their application as anti-inflammatory and anticancer agents. By synthesizing field-proven insights with foundational chemical principles, this guide serves as a comprehensive resource for harnessing the full potential of fluorinated benzoic acids in medicinal chemistry programs.
The Rationale: Why Fluorine and Benzoic Acid?
The confluence of the fluorine atom and the benzoic acid scaffold creates a "privileged" structural motif in medicinal chemistry.[1] Benzoic acid is a versatile and synthetically tractable starting point, while fluorine, despite its simple structure, imparts a suite of powerful modifications to a parent molecule.[2] The rationale for this pairing is grounded in fluorine's unique properties:
-
High Electronegativity: As the most electronegative element, fluorine's introduction significantly alters the electronic distribution of the aromatic ring and the acidity of the carboxylic acid group.[2][3] This can be used to fine-tune pKa, which is critical for optimizing a drug's solubility, absorption, and interaction with biological targets.[3][4]
-
Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[5] This allows it to act as a bioisostere for hydrogen, meaning it can replace a C-H bond without causing significant steric perturbation, while introducing profound electronic changes.[6][7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2][7] Strategically placing fluorine at a metabolically vulnerable position (a "soft spot") can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][8]
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[8][9] This effect is particularly pronounced with trifluoromethyl (CF₃) groups.[8] This modulation helps optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[10]
The strategic placement of fluorine on the benzoic acid ring allows medicinal chemists to rationally design molecules with improved pharmacokinetic and pharmacodynamic properties.[11][12]
Impact on Physicochemical Properties: A Quantitative Look
The electron-withdrawing nature of fluorine has a direct and predictable effect on the acidity of the benzoic acid moiety. This is a critical parameter in drug design, as the ionization state of a molecule influences its solubility, membrane permeability, and ability to interact with target proteins.
The inductive effect of the fluorine atom stabilizes the carboxylate anion, resulting in a lower pKa (stronger acid) compared to unsubstituted benzoic acid.[13] The magnitude of this effect is dependent on the position and number of fluorine substituents.
Table 1: Influence of Fluorine Substitution on the pKa of Benzoic Acid
| Compound | pKa | Rationale for pKa Shift |
|---|---|---|
| Benzoic Acid | ~4.20 | Baseline acidity. |
| 2-Fluorobenzoic Acid | ~3.27 | The strong inductive electron-withdrawing effect of fluorine at the ortho position provides the most significant stabilization of the conjugate base, greatly increasing acidity.[1] |
| 3-Fluorobenzoic Acid | ~3.87 | The inductive effect is still significant at the meta position but is less pronounced than at the ortho position, leading to a moderate increase in acidity.[14][15] |
| 4-Fluorobenzoic Acid | ~4.14 | At the para position, the electron-withdrawing inductive effect is weakest, resulting in only a minor increase in acidity compared to benzoic acid. |
| 3,5-Bis(trifluoromethyl)benzoic acid | ~3.6-3.7 | The two strongly electron-withdrawing CF₃ groups significantly increase acidity. This derivative is a key intermediate for certain neurokinin-1 receptor antagonists.[16][17] |
Data compiled from references[1][14][15][16][17].
This ability to precisely tune pKa without dramatic changes in molecular size is a key reason why fluorinated benzoic acids are so prevalent in drug discovery libraries.[4]
Synthetic Strategies and Methodologies
The synthesis of fluorinated benzoic acid derivatives is typically approached via two main strategies: construction from a fluorinated precursor or direct fluorination of a benzoic acid derivative. The choice of method depends on the availability of starting materials, the desired substitution pattern, and scalability.
Synthesis from Fluorinated Precursors
This is often the most reliable method, especially for complex substitution patterns. The strategy involves using a commercially available fluorinated aromatic compound and introducing the carboxylic acid functionality.
A common and robust method involves the use of organolithium reagents followed by carboxylation.
Caption: A generalized workflow for the synthesis of fluorinated benzoic acids from halogenated precursors.
Experimental Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid [18]
-
Objective: To synthesize 4-Bromo-2,5-difluorobenzoic acid via lithium-halogen exchange and subsequent carboxylation.
-
Materials: 1,4-dibromo-2,5-difluorobenzene, n-butyl lithium (n-BuLi) in hexanes, dry ice (solid CO₂), diethyl ether (anhydrous), hydrochloric acid (HCl), sodium bicarbonate.
-
Procedure:
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The choice of a strong base like n-BuLi is crucial for efficient lithium-halogen exchange at low temperatures.[18]
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully add the organolithium solution to the crushed dry ice with vigorous stirring. The CO₂ serves as the electrophile to form the carboxylate salt.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water. Acidify the aqueous layer with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid.
-
Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 4-Bromo-2,5-difluorobenzoic acid as a solid.
-
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Direct Fluorination
Advances in synthetic chemistry have led to methods for the direct fluorination of aromatic rings, although these can sometimes suffer from issues with regioselectivity. Nucleophilic aromatic substitution (SₙAr) is a viable strategy if the ring is sufficiently activated by electron-withdrawing groups.
Experimental Protocol 2: Nucleophilic Fluorination of an Activated Precursor [19][20]
-
Objective: To synthesize a 2-fluoro-5-nitrobenzoic acid via nucleophilic fluorination of a diaryliodonium salt precursor.
-
Materials: 1-aryl-5-nitrobenziodoxolone precursor, cesium fluoride (CsF), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (1.0 eq) and anhydrous CsF (3.0 eq). The use of an anhydrous fluoride salt like CsF is essential to ensure the nucleophilicity of the fluoride ion.[19][20]
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C for 10-15 minutes with vigorous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous solution with HCl to precipitate the 2-fluoro-5-nitrobenzoic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Validation: Characterize the product by melting point, IR spectroscopy, and NMR to confirm the successful incorporation of fluorine.
Therapeutic Applications & Mechanisms of Action
Fluorinated benzoic acid derivatives are integral to the development of drugs across multiple therapeutic areas.[19] Their tailored physicochemical properties make them ideal for interacting with specific biological targets.
Anti-inflammatory Agents (COX-2 Inhibitors)
A significant application is in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Many selective COX-2 inhibitors incorporate a fluorinated aromatic moiety. The 2-fluorobenzoic acid motif has been successfully used in the development of analogues of celecoxib.[1]
-
Mechanism of Action: COX-2 is a key enzyme in the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins.[1] Fluorinated benzoic acid-containing NSAIDs act by blocking the active site of the COX-2 enzyme, preventing this conversion and thereby reducing inflammation, pain, and fever.[1] The fluorine atom can enhance binding affinity to the target protein and improve the pharmacokinetic profile of the inhibitor.[2]
Caption: Inhibition of the COX-2 pathway by a fluorinated benzoic acid derivative.
Anticancer and Antibacterial Agents
Fluorinated benzoic acids are also key components in compounds designed to combat cancer and bacterial infections. For instance, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have been investigated as inhibitors of the bacterial fatty acid biosynthesis (FAB) pathway.[19] In oncology, the anti-cancer drug Brequinar, which contains a fluoro-biphenyl-quinoline carboxylic acid structure, was developed for its activity against lung carcinoma cell lines.[21] The fluorine substituents in these molecules are often critical for enhancing cell penetration and metabolic stability, allowing the drug to reach its intracellular target and exert its effect over a longer duration.[9][22]
Analytical and Characterization Techniques
The unambiguous characterization of fluorinated benzoic acid derivatives is essential. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are routine, fluorine-specific methods are required for definitive analysis.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is the most powerful technique for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, the technique is highly sensitive. It provides information on the number of distinct fluorine environments in the molecule and their coupling to other nuclei, which is invaluable for structural elucidation. It can also be used to measure the pKa of fluorinated compounds.[4][17]
-
Combustion Ion Chromatography (CIC): For determining the total amount of organic fluorine (TOF) in a sample, especially in environmental or biological matrices, CIC is a robust method.[23] The process involves the combustion of the sample to convert all organic fluorine into inorganic fluoride (HF), which is then captured in an aqueous solution and quantified using ion chromatography.[23][24] This is crucial for metabolic studies and environmental monitoring.
-
Titration for Fluoride Ion: After decomposition of the organic compound (e.g., by refluxing with sodium), the liberated fluoride ion can be quantified by titration with thorium nitrate using an alizarin sulfonate indicator.[25] This is a classic but effective method for determining total fluorine content.
Conclusion and Future Perspectives
Fluorinated benzoic acid derivatives are a cornerstone of modern medicinal chemistry, offering a reliable and versatile platform for drug design. The ability to strategically employ fluorine to modulate key physicochemical and pharmacokinetic properties—such as acidity, metabolic stability, and lipophilicity—provides an unparalleled tool for optimizing lead compounds.[2][8] The synthetic routes to these compounds are well-established, and their applications continue to expand across a broad range of therapeutic areas.
Future developments will likely focus on the use of novel fluorinated functional groups (e.g., SF₅) and advancements in late-stage fluorination techniques, which allow for the introduction of fluorine at later steps in a synthetic sequence.[10] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational design of next-generation therapeutics based on the fluorinated benzoic acid scaffold will undoubtedly continue to yield significant clinical successes.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
-
O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Postnikov, P. S., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Unknown. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. SlidePlayer. [Link]
-
Al-Kassmy, J., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ACS Omega. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Unknown. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]
-
Bostrom, J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluorobenzoic acid. PrepChem.com. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. SciSpace. [Link]
-
Bibi, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. [Link]
-
Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Repository of the Academy's Library. [Link]
-
Trojanowicz, M. (2011). Analytical Methods. RSC Publishing. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
-
Al-Kassmy, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Banks, R. E., et al. (n.d.). Metabolism of fluorine-containing drugs. PubMed. [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Publications Office of the European Union. [Link]
-
Chemours. (2021). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. Chemours. [Link]
-
RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. PubChem. [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. PubChem. [Link]
-
Patel, K., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. [https://www.sphinxsai.com/2009/pharm/chemtech/pt=35, (1028-1034)ct.pdf]([Link], (1028-1034)ct.pdf)
-
O'Hagan, D. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - Repository of the Academy's Library [real.mtak.hu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 17. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 18. nbinno.com [nbinno.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. ajrconline.org [ajrconline.org]
- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. chemours.com [chemours.com]
- 24. pub.norden.org [pub.norden.org]
- 25. apps.dtic.mil [apps.dtic.mil]
Comprehensive Solubility Profiling of 3-[(3-Fluorophenoxy)methyl]benzoic Acid
Executive Summary & Chemical Architecture
3-[(3-Fluorophenoxy)methyl]benzoic acid is a critical pharmacophore often utilized as an intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic APIs. Its structure combines a polar, ionizable benzoic acid "head" with a lipophilic (3-fluorophenoxy)methyl "tail."
Understanding the solubility profile of this compound is not merely about finding a solvent; it requires navigating the tension between its hydrophobic aromatic ether linkage and its pH-sensitive carboxylate group. This guide provides modeled physicochemical data, solvent compatibility tables, and validated experimental protocols for researchers handling this compound.
Structural Dissection & Physicochemical Predictions
Before initiating wet-lab experiments, we must establish the theoretical baseline. The molecule behaves as a lipophilic weak acid .
| Property | Value (Predicted/Typical) | Mechanistic Insight |
| Molecular Formula | C₁₄H₁₁FO₃ | MW: 246.23 g/mol |
| pKa (Acidic) | 3.9 – 4.2 | The benzoic acid moiety dictates ionization. Below pH 4, the molecule is neutral and poorly soluble in water. |
| LogP (Octanol/Water) | 3.4 – 3.8 | The fluorophenoxy group significantly increases lipophilicity compared to benzoic acid (LogP ~1.9). |
| LogD (pH 7.4) | ~0.5 – 1.0 | At physiological pH, ionization improves aqueous distribution, but the lipophilic tail prevents full hydrophilicity. |
| Polar Surface Area (PSA) | ~46 Ų | Suggests good membrane permeability but limited hydrogen bonding with water. |
Solubility Data Profile
Aqueous Solubility (pH Dependent)
The solubility of 3-[(3-Fluorophenoxy)methyl]benzoic acid is strictly pH-dependent. The following data represents the thermodynamic equilibrium solubility at 25°C.
-
Low pH (1.2 - 3.0): The compound exists in its protonated, neutral form. Solubility is limited by the crystal lattice energy and the hydrophobic effect of the fluorophenoxy tail.
-
High pH (> 6.0): Deprotonation yields the benzoate anion, drastically increasing solvation via ion-dipole interactions.
| Medium | pH | Solubility State | Estimated Solubility (mg/mL) |
| 0.1N HCl | 1.2 | Neutral | < 0.01 (Very Poor) |
| Acetate Buffer | 4.5 | Mixed (50% Ionized) | 0.05 – 0.15 |
| Phosphate Buffer | 7.4 | Ionized (Anionic) | > 1.0 (Moderate to High) |
| Water (Unbuffered) | ~5.5 | Variable | ~0.1 – 0.3 |
Organic Solvent Compatibility (Stock Preparation)
For preparing stock solutions (typically 10mM or 100mM) for in vitro assays, aprotic polar solvents are required to disrupt the crystal lattice.
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (> 50 mg/mL) | Preferred for biological assay stocks. Cryopreservation stable. |
| Methanol | High (> 30 mg/mL) | Ideal for LC-MS standard preparation. |
| Ethanol | High (> 25 mg/mL) | Suitable for formulation studies; avoid for cellular assays due to toxicity. |
| Acetonitrile | Good (> 15 mg/mL) | Use for HPLC mobile phase preparation. |
| Dichloromethane | Moderate | Good for extraction/synthesis workup, not for biological stocks. |
Mechanistic Visualization: The Solvation Pathway
The following diagram illustrates the decision matrix for solubilizing this compound based on the intended application (Synthesis vs. Biological Assay).
Figure 1: Solvation workflow decision tree based on downstream application requirements.
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium data.
-
Preparation: Weigh 5.0 mg of solid compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Cap tightly. Shake at 300 RPM at 25°C for 24 hours.
-
Why 24h? Lipophilic acids often have slow wetting properties; shorter times may yield false negatives (kinetic solubility).
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute 10x with Methanol (to ensure the solute doesn't crash out during analysis), and inject into HPLC-UV (Detection @ 254 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Best for screening multiple analogs rapidly.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubate: Shake for 2 hours at room temperature.
-
Read: Measure turbidity via Absorbance at 620 nm (nephelometry).
-
Interpretation: High absorbance = precipitation = solubility limit exceeded.
-
Critical Application Notes
The "Crash-Out" Phenomenon
When diluting a DMSO stock of 3-[(3-Fluorophenoxy)methyl]benzoic acid into aqueous cell culture media, you risk precipitation if the final concentration exceeds the aqueous solubility limit (~100 µM in neutral media).
-
Mitigation: Always vortex media immediately upon addition of the DMSO stock. Keep final DMSO concentration < 0.5% to prevent solvent toxicity from confounding results.
pH Switching for Purification
Leverage the pKa (~4.0) for purification:
-
Dissolve crude solid in Ethyl Acetate.[1]
-
Wash with 5% NaHCO₃ (pH ~8). The compound will deprotonate and move to the aqueous layer .
-
Separate layers.[1] Discard organic layer (removes non-acidic impurities).
-
Acidify the aqueous layer with HCl to pH 2. The compound will re-protonate and precipitate or can be extracted back into fresh Ethyl Acetate.
References
-
PubChem Compound Summary. 3-(Trifluoromethyl)benzoic acid (Structural Analog Data). National Center for Biotechnology Information. [Link]
-
MDPI Molecules. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid. (Thermodynamic modeling of carboxylate solubility). [Link]
-
ResearchGate. Synthesis and structure of 2-phenoxybenzoic acids. (Structural insights into phenoxy-benzoic acid crystal lattices). [Link]
Sources
An In-depth Technical Guide to the Procurement and Application of CAS 1019462-57-7 (Paclitaxel-Hyaluronan Bioconjugate)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the targeted anticancer agent, CAS 1019462-57-7, a novel paclitaxel-hyaluronan bioconjugate. This document provides an in-depth exploration of its synthesis, mechanism of action, experimental applications, and a practical guide to its procurement.
Introduction: A Targeted Approach to Cancer Therapy
CAS 1019462-57-7 represents a significant advancement in targeted cancer therapy, consisting of the potent chemotherapeutic agent paclitaxel covalently linked to the biocompatible polymer, hyaluronic acid (HA).[1][2] Paclitaxel, a mitotic inhibitor, is a cornerstone in the treatment of various cancers, including breast and ovarian cancer.[1] However, its clinical application is often hampered by poor water solubility and associated toxicities.[1][2]
By conjugating paclitaxel to hyaluronic acid, a new chemical entity is created that leverages the natural affinity of HA for the CD44 receptor, which is frequently overexpressed on the surface of various tumor cells.[1][3][4] This targeted delivery strategy aims to enhance the therapeutic index of paclitaxel by increasing its concentration at the tumor site while minimizing systemic exposure and toxicity.[1] This bioconjugate is particularly promising for the treatment of superficial bladder cancer and ovarian cancer.[3][5]
Synthesis and Characterization of Paclitaxel-Hyaluronan Bioconjugate
The synthesis of CAS 1019462-57-7 involves the covalent linkage of paclitaxel to hyaluronic acid, typically through an ester bond. Several synthetic strategies have been reported, often involving a multi-step process to ensure stability and controlled release of the active drug.
A common approach involves the following key steps:[1]
-
Modification of Paclitaxel: The 2'-hydroxyl group of paclitaxel is often derivatized with a linker molecule, such as succinic anhydride, to introduce a carboxylic acid group. This creates a more reactive site for conjugation.[1]
-
Activation of the Linker: The newly introduced carboxylic acid on the paclitaxel derivative is activated, for instance, by forming an N-hydroxysuccinimide (NHS) ester.[1]
-
Modification of Hyaluronic Acid: The carboxylic acid groups on the hyaluronic acid backbone are modified with a linker containing a nucleophilic group, such as a hydrazide. Adipic dihydrazide (ADH) is commonly used for this purpose.[1]
-
Conjugation: The activated paclitaxel derivative is then reacted with the modified hyaluronic acid. The nucleophilic group on the HA linker attacks the activated ester on the paclitaxel derivative, forming a stable covalent bond.[1]
-
Purification: The resulting bioconjugate is purified using techniques such as dialysis to remove unreacted starting materials and byproducts.[1]
Characterization of the final product is crucial to ensure its quality and reproducibility. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent linkage and determine the degree of substitution of paclitaxel onto the hyaluronic acid backbone.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both paclitaxel and hyaluronic acid within the conjugate.
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the bioconjugate, which can form nanosized micellar aggregates in aqueous solutions.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the amount of free paclitaxel.
Mechanism of Action: Receptor-Mediated Endocytosis and Intracellular Drug Release
The therapeutic efficacy of the paclitaxel-hyaluronan bioconjugate is predicated on a targeted delivery mechanism that exploits the overexpression of the CD44 receptor on cancer cells.[3][4][9]
The process unfolds as follows:
-
Targeting and Binding: The hyaluronic acid component of the bioconjugate selectively binds to the CD44 receptors on the surface of tumor cells.[3][10]
-
Internalization: This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the bioconjugate, forming an endosome and transporting it into the cell's interior.[3][4][9] This uptake is an energy-dependent process.[3]
-
Lysosomal Trafficking: The endosome containing the bioconjugate fuses with lysosomes, which are acidic organelles rich in hydrolytic enzymes.[3]
-
Drug Release: The acidic environment and enzymatic activity within the lysosome cleave the ester bond linking paclitaxel to the hyaluronic acid backbone.[3]
-
Cytotoxic Effect: The released, active paclitaxel can then diffuse into the cytoplasm, where it disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptotic cell death.[3]
This targeted approach ensures that the cytotoxic payload is delivered preferentially to cancer cells, thereby reducing the collateral damage to healthy tissues.[1]
Caption: Receptor-mediated endocytosis and intracellular release of paclitaxel.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To evaluate the efficacy of the paclitaxel-hyaluronan bioconjugate, a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed.[3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the paclitaxel-hyaluronan bioconjugate in a CD44-positive cancer cell line.
Materials:
-
CD44-positive cancer cell line (e.g., RT-112/84 bladder cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Paclitaxel-hyaluronan bioconjugate (CAS 1019462-57-7)
-
Free paclitaxel (as a positive control)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for the compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare a series of dilutions of the paclitaxel-hyaluronan bioconjugate and free paclitaxel in complete culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control and medium-only (blank) controls.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software (e.g., sigmoidal dose-response curve).
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procurement of CAS 1019462-57-7: A Guide for Researchers
Given the specialized nature of the paclitaxel-hyaluronan bioconjugate, it is not typically available as an off-the-shelf product. Instead, its procurement requires custom synthesis, often through a Contract Research Organization (CRO) or a company specializing in bioconjugation and custom chemical synthesis.[12][13][14][15][16]
Identifying Potential Suppliers
Researchers should look for vendors with expertise in the following areas:
-
Custom Bioconjugation Services: These companies specialize in linking biomolecules to other molecules, including small molecule drugs.[17][18][19][20]
-
Custom Organic Synthesis: Organizations with strong capabilities in multi-step organic synthesis are necessary for preparing the paclitaxel derivatives.[21]
-
Pharmaceutical Development Services: CROs offering a broad range of services in drug development, from synthesis to preclinical testing, can be valuable partners.[12][14]
| Supplier Type | Services Offered | Key Considerations |
| Specialized Bioconjugation CROs | Custom conjugation of proteins, polymers, and small molecules; ADC and AOC development; Analytical characterization.[18][20][22] | Expertise in handling both biologics and small molecules; availability of advanced analytical instrumentation. |
| Custom Synthesis Companies | Multi-step organic synthesis; Synthesis of complex molecules and APIs; Process development and scale-up.[21][23] | Experience with paclitaxel chemistry and polymer chemistry; ability to work with highly potent compounds. |
| Full-Service Pharmaceutical CROs | End-to-end drug development support, including synthesis, formulation, analytical services, and preclinical testing.[12][13][15][16] | Integrated project management; regulatory compliance and quality assurance systems. |
Factors Influencing Price
The cost of synthesizing CAS 1019462-57-7 is highly variable and project-dependent.[24][25][26] Key factors that will influence the price include:
-
Scale of Synthesis: The amount of final product required (milligrams to grams).
-
Purity Specifications: Higher purity requirements necessitate more extensive purification steps, increasing costs.
-
Analytical and Quality Control Package: The extent of characterization required (e.g., NMR, HPLC, MS, endotoxin testing) will impact the final price.
-
Complexity of Synthesis: The number of synthetic steps and the difficulty of the chemistry involved.[24]
-
Starting Material Costs: The price of high-purity paclitaxel and hyaluronic acid.
-
Full-Time Employee (FTE) vs. Fee-for-Service (FFS) Model: In an FTE model, the client pays for the time and resources of dedicated scientists, while in an FFS model, the client pays for the successful delivery of the final compound.[24]
When requesting a quote, researchers should provide the supplier with as much detail as possible, including the CAS number, desired quantity, required purity, and any specific analytical data needed.
Conclusion
The paclitaxel-hyaluronan bioconjugate (CAS 1019462-57-7) is a sophisticated, targeted anticancer agent with significant potential. Its procurement requires a custom synthesis approach, and its application in research necessitates a thorough understanding of its mechanism of action and appropriate in vitro assays. This guide provides a foundational understanding for researchers and drug development professionals to effectively source and utilize this promising therapeutic compound.
References
-
Sallustio, V., et al. (2008). Design, Synthesis and Applications of Hyaluronic Acid-Paclitaxel Bioconjugates. Molecules, 13(2), 360-383. [Link]
-
Montagner, I. M., et al. (2013). Paclitaxel-hyaluronan hydrosoluble bioconjugate: mechanism of action in human bladder cancer cell lines. Urologic Oncology: Seminars and Original Investigations, 31(7), 1271-1279. [Link]
-
Choi, K. Y., et al. (2008). Hyaluronic acid-paclitaxel conjugate micelles: synthesis, characterization, and antitumor activity. Bioconjugate Chemistry, 19(6), 1284-1291. [Link]
-
Novotech. (2025). What Is the Role of CROs in Drug Development?. Novotech CRO. [Link]
-
Choi, K. Y., et al. (2008). Hyaluronic Acid−Paclitaxel Conjugate Micelles: Synthesis, Characterization, and Antitumor Activity. Bioconjugate Chemistry, 19(6), 1284-1291. [Link]
-
Wikipedia. (n.d.). Contract research organization. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). An Innovator's Guide to Choosing a CRO. U.S. Department of Health and Human Services. [Link]
-
Choi, K. Y., et al. (2008). Hyaluronic Acid−Paclitaxel Conjugate Micelles: Synthesis, Characterization, and Antitumor Activity. Bioconjugate Chemistry, 19(6), 1284-1291. [Link]
-
Leonelli, F., & La Deda, M. (2008). Design, synthesis and applications of hyaluronic acid-paclitaxel bioconjugates. Molecules, 13(2), 360-383. [Link]
-
Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Chiroblock. [Link]
-
PPD. (n.d.). What Is a CRO?. PPD. [Link]
-
PharmaSource. (n.d.). CRO Contract Research Organisations Explained: A guide to CROs. PharmaSource. [Link]
-
Sciencemadness.org. (2021). Custom Organic Synthesis Costs. Sciencemadness Discussion Board. [Link]
-
Safavy, A., et al. (2009). Targeted Delivery of Paclitaxel to Tumor Cells: Synthesis and In Vitro Evaluation. Bioconjugate Chemistry, 20(3), 591-599. [Link]
-
Wang, L., et al. (2016). Receptor-Meditated Endocytosis by Hyaluronic Acid@Superparamagnetic Nanovetor for Targeting of CD44-Overexpressing Tumor Cells. International Journal of Molecular Sciences, 17(8), 1332. [Link]
-
AxisPharm. (n.d.). Bioconjugation Service. AxisPharm. [Link]
-
Soni, G., et al. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Molecules, 27(22), 7998. [Link]
-
NJ Bio, Inc. (n.d.). Bioconjugation Services. NJ Bio. [Link]
-
El-Sawy, H. S., et al. (2025). Hyaluronic acid-coated capecitabine nanostructures for CD44 receptor-mediated targeting in breast cancer therapy. RSC Advances, 15, 12345-12356. [Link]
-
Abzena. (n.d.). Bioconjugates (ADCs, AOCs, RDCs) & Chemistry. Abzena. [Link]
-
El-Gogary, R. I., et al. (2017). Novel Hyaluronic Acid Conjugates for Dual Nuclear Imaging and Therapy in CD44-Expressing Tumors in Mice In Vivo. Nanotheranostics, 1(1), 1-15. [Link]
-
Creative Biolabs. (n.d.). IVD Antibody Conjugation Services. Creative Biolabs. [Link]
-
iQ Biosciences. (2025). Bioconjugation Services for ADC Production. iQ Biosciences. [Link]
-
Singh, S., et al. (2021). In vitro Cytotoxicity, Apoptosis, Effects on Cell Cycle Kinetics and Schedule-Dependent Effects Induced by Paclitaxel on C6 and CHO-K1 Cells. International Journal of Current Microbiology and Applied Sciences, 10(3), 1-10. [Link]
-
Akima, M., et al. (2001). A Hyaluronic Acid−Taxol Antitumor Bioconjugate Targeted to Cancer Cells. Biomacromolecules, 2(4), 1047-1052. [Link]
-
Arpicco, S., et al. (2022). CD44-Targeted Carriers: The Role of Molecular Weight of Hyaluronic Acid in the Uptake of Hyaluronic Acid-Based Nanoparticles. International Journal of Molecular Sciences, 23(2), 929. [Link]
-
Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Taros Chemicals. [Link]
-
Yang, Y., et al. (2018). Reduction-sensitive CD44 receptor-targeted hyaluronic acid derivative for doxorubicin delivery. International Journal of Nanomedicine, 13, 4491-4506. [Link]
-
Banzato, A., et al. (2008). A paclitaxel-hyaluronan bioconjugate targeting ovarian cancer affords a potent in vivo therapeutic activity. Clinical Cancer Research, 14(11), 3598-3606. [Link]
-
Ma, M., et al. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry, 38(2), 488-494. [Link]
-
Bicamumpaka, C., & Pagé, M. (1998). In vitro cytotoxicity of paclitaxel-transferrin conjugate on H69 cells. Oncology Reports, 5(6), 1381-1383. [Link]
-
Ali, A., et al. (2022). Note on Topological Indices of Hyaluronic Acid-Paclitaxel Conjugates. Letters in Applied NanoBioScience, 11(1), 3296-3302. [Link]
-
AAPPTec. (n.d.). Custom Peptide Synthesis Price. AAPPTec. [Link]
-
Wikipedia. (n.d.). Paclitaxel total synthesis. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Dhar, S., et al. (2008). Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery. Journal of the American Chemical Society, 130(34), 11467-11476. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity investigation. [Figure]. ResearchGate. [Link]
-
MarketsandMarkets. (n.d.). Bioconjugation Market Growth, Drivers, and Opportunities. MarketsandMarkets. [Link]
- Holton, R. A., et al. (2001). U.S. Patent No. 6,307,071 B1. Washington, DC: U.S.
-
Strategic Market Research. (n.d.). Bioconjugation Market Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030. Strategic Market Research. [Link]
-
Nukala, P. K., et al. (2025). Dual drug delivery of Paclitaxel and Curcumin via hyaluronic acid functionalized nanoparticles for improved breast cancer therapy. Journal of Drug Delivery Science and Technology, 100, 102030. [Link]
-
Straits Research. (2025). Bioconjugation Market Size, Top Share, Demand And Forecast to 2033. Straits Research. [Link]
-
Grand View Research. (n.d.). Bioconjugation Market Size And Share | Industry Report, 2030. Grand View Research. [Link]
-
Precedence Research. (2025). Bioconjugation Market Size, Growth, Trends, Report 2024-2034. Precedence Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and applications of hyaluronic acid-paclitaxel bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel-hyaluronan hydrosoluble bioconjugate: mechanism of action in human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Meditated Endocytosis by Hyaluronic Acid@Superparamagnetic Nanovetor for Targeting of CD44-Overexpressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A paclitaxel-hyaluronan bioconjugate targeting ovarian cancer affords a potent in vivo therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid-paclitaxel conjugate micelles: synthesis, characterization, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Hyaluronic Acid Conjugates for Dual Nuclear Imaging and Therapy in CD44-Expressing Tumors in Mice In Vivo [ntno.org]
- 10. dovepress.com [dovepress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What Is the Role of CROs in Drug Development? | Novotech CRO [novotech-cro.com]
- 13. Contract research organization - Wikipedia [en.wikipedia.org]
- 14. seed.nih.gov [seed.nih.gov]
- 15. ppd.com [ppd.com]
- 16. pharmasource.global [pharmasource.global]
- 17. Bioconjugation Services, Bioconjugate Techniques & Methods Chemistry | AxisPharm [axispharm.com]
- 18. njbio.com [njbio.com]
- 19. IVD Antibody Conjugation Services - Creative Biolabs [creative-biolabs.com]
- 20. Bioconjugation Services for ADC Production | iQ Biosciences [iqbiosciences.com]
- 21. Custom Synthesis - Enamine [enamine.net]
- 22. abzena.com [abzena.com]
- 23. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 24. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 25. Sciencemadness Discussion Board - Custom Organic Synthesis Costs - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. Bioconjugation Market Growth, Drivers, and Opportunities [marketsandmarkets.com]
Methodological & Application
Application Note: 3-[(3-Fluorophenoxy)methyl]benzoic Acid in SAR Studies
Introduction: The "Lipophilic Tail" Scaffold
In the development of metabolic and anti-inflammatory therapeutics, the 3-[(3-fluorophenoxy)methyl]benzoic acid scaffold represents a classic "privileged structure." It mimics the amphiphilic nature of endogenous ligands—specifically fatty acids and eicosanoids—making it a critical starting point for targeting nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40/FFAR1).
This guide details the deployment of this scaffold in Structure-Activity Relationship (SAR) campaigns. Unlike rigid templates, this molecule offers a specific three-node pharmacophore:
-
Polar Head (Benzoic Acid): Anchors the molecule via ionic interactions (e.g., with Arginine/Histidine clusters).
-
Flexible Linker (Oxymethyl): Provides rotational freedom to adapt to the Ligand Binding Domain (LBD).
-
Lipophilic Tail (3-Fluorophenyl): Exploits hydrophobic pockets while modulating metabolic stability via fluorine substitution.
Chemical Logic & SAR Rationale
The "Fluorine Scan" Advantage
The inclusion of the fluorine atom at the meta (3-position) of the phenoxy ring is not arbitrary. In SAR studies, this specific substitution serves three distinct purposes:
-
Metabolic Blocking: The C-3 position is a common site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic soft spot, extending half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the electron richness of the phenoxy tail, potentially reducing "off-target" pi-stacking interactions that lead to toxicity.
-
Conformational Bias: The C-F bond prefers to be coplanar with the ring, but its dipole can influence the conformation of the ether linkage, subtly altering how the tail fits into hydrophobic sub-pockets.
Bioisosteric Comparisons
When using this compound as a probe, it is essential to synthesize and test its bioisosteres to validate the binding mode.
| Structural Feature | Modification | SAR Hypothesis |
| Linker (-CH2-O-) | Replace with -NH-CO- (Amide) | Tests if H-bond donation is required or if rigidity improves potency. |
| Linker (-CH2-O-) | Replace with -CH=CH- (Styryl) | Removes flexibility; tests if the "bent" ether conformation is critical. |
| Head Group (-COOH) | Replace with -Tetrazole | Maintains acidity (pKa ~5) but improves membrane permeability and bioavailability. |
| Tail (3-F) | Replace with 4-F or 3-CF3 | Probes the depth and width of the hydrophobic pocket. |
Protocol A: Synthesis of the Probe
Objective: Efficient generation of 3-[(3-fluorophenoxy)methyl]benzoic acid via Williamson Ether Synthesis.
Reagents
-
A: Methyl 3-(bromomethyl)benzoate (1.0 eq)
-
B: 3-Fluorophenol (1.1 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile
-
Hydrolysis: Lithium Hydroxide (LiOH), THF, Water
Step-by-Step Workflow
-
Nucleophilic Substitution:
-
Dissolve 3-Fluorophenol (1.1 eq) in anhydrous DMF under
atmosphere. -
Add
(2.0 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion. -
Dropwise add Methyl 3-(bromomethyl)benzoate (1.0 eq) dissolved in DMF.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until bromide is consumed.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude methyl ester in a THF:Water (3:1) mixture.
-
Add LiOH (3.0 eq). Stir at RT for 12 hours.
-
Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH ~3. A white precipitate (the target acid) should form.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the -CH2-O- linker around
5.2 ppm and the disappearance of the methyl ester singlet.
-
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to SAR evaluation cycles.
Figure 1: Iterative SAR workflow for optimizing the phenoxymethyl-benzoic acid scaffold.
Protocol B: PPAR Nuclear Receptor Binding Assay
This scaffold is a known pharmacophore for PPARs. The following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol is the industry standard for validating binding affinity.
Principle: The assay measures the displacement of a fluorescently labeled ligand (Fluormone™) from the PPAR
Materials
-
Receptor: GST-tagged PPAR
-LBD. -
Tracer: Fluormone™ Pan-PPAR Green.
-
Antibody: Lanthanide (Tb)-labeled anti-GST antibody.
-
Buffer: TR-FRET Core Buffer (containing DTT to maintain receptor stability).
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock of 3-[(3-Fluorophenoxy)methyl]benzoic acid in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top conc: 10
M).
-
-
Plate Setup (384-well Low Volume Black Plate):
-
Add 20
L of the Test Compound (diluted in buffer, final DMSO < 1%). -
Add 20
L of the Fluormone Tracer/Receptor Mix . -
Controls:
-
Max FRET (0% Inhibition): DMSO only + Receptor + Tracer.
-
Min FRET (100% Inhibition): 10
M Rosiglitazone (Standard Control) + Receptor + Tracer.
-
-
-
Incubation:
-
Cover plate and incubate at RT for 2–4 hours in the dark (equilibrium is slow for lipophilic acids).
-
-
Readout:
-
Measure fluorescence on a plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Tb donor): 495 nm.
-
Emission 2 (Fluorescein acceptor): 520 nm.
-
-
Data Analysis:
Application Note: In Silico Docking Strategy
Before synthesizing derivatives, use molecular docking to predict how the 3-fluoro substituent interacts with the target.
Target PDB: 1FM6 (PPAR
Docking Setup:
-
Define the Grid: Center the grid on the bound ligand (Rosiglitazone) in the crystal structure.
-
Constraint: Set a pharmacophore constraint on the Acidic Head . It must form a hydrogen bond network with Tyr473 and His323 (residue numbering may vary by PDB). This is the "activation switch" for the receptor.
-
Analysis:
-
Check the Linker conformation: Does the ether oxygen clash with Cys285 ?
-
Check the Tail : Does the 3-Fluoro group point toward a hydrophobic interface or into solvent? If it points to solvent, the fluorine effect is likely metabolic (blocking) rather than affinity-driven.
-
Figure 2: Pharmacophore interaction map for PPAR
References
-
Bennett, D. J., et al. (2006). "PPAR gamma agonists for the treatment of metabolic syndrome."[3][4] Current Medicinal Chemistry, 13(3), 297-316. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Sigma-Aldrich. (2025). "Product Specification: 3-[(3-Fluorophenoxy)methyl]benzoic acid." Merck/MilliporeSigma Catalog. Link
-
Gampe, R. T., et al. (2000). "Asymmetry in the PPARgamma/RXRalpha crystal structure reveals the mechanism of antagonism by partial agonists." Molecular Cell, 5(3), 545-555. (PDB Reference: 1FM6). Link
Sources
Application Note: Optimized Conditions for the Williamson Ether Synthesis of Fluorinated Benzyl Phenyl Ethers
Abstract
The synthesis of fluorinated benzyl phenyl ethers is a critical transformation in medicinal chemistry and materials science, providing access to molecules with enhanced metabolic stability, binding affinity, and unique physicochemical properties. This application note provides a comprehensive guide to the reaction conditions for coupling fluorophenols with benzyl halides via the Williamson ether synthesis. We delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed, field-proven protocols, and offer a comparative analysis of key reaction parameters to empower researchers in drug development and chemical synthesis to achieve optimal outcomes.
Introduction: The Significance of Fluorinated Benzyl Phenyl Ethers
The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties.[1] In drug discovery, fluorination is a widely employed strategy to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity. The benzyl phenyl ether motif is a common scaffold in numerous biologically active compounds. The combination of these two features—fluorination and the benzyl phenyl ether core—makes this class of molecules particularly valuable for the development of novel therapeutics.
The Williamson ether synthesis is a robust and versatile method for constructing ether linkages.[2][3] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as a nucleophile, attacking an alkyl or benzyl halide to displace the halide and form the ether.[2][4] This application note will explore the specific nuances and optimization strategies required for the successful coupling of fluorophenols with benzyl halides.
Mechanistic Considerations: The SN2 Pathway
The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the fluorophenol, generating a more potent nucleophile, the fluorophenoxide anion.[5][6]
-
Nucleophilic Attack: The resulting fluorophenoxide attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group in a concerted SN2 fashion.[2]
The success of this reaction is governed by the principles of the SN2 mechanism. Optimal conditions require a strong nucleophile, an unhindered electrophile, and a good leaving group.[5][7] Benzyl halides are excellent electrophiles for this reaction as they are primary halides, minimizing competing elimination reactions.[8]
The Role of the Fluorine Substituent
The position and number of fluorine substituents on the phenol ring significantly impact its acidity (pKa). Fluorine is an electron-withdrawing group, which stabilizes the resulting phenoxide anion and thus increases the acidity of the phenol. For example, the pKa of 2-fluorophenol is approximately 8.7, while that of 4-fluorophenol is around 9.9, both of which are more acidic than phenol itself (pKa ≈ 10).[9][10][11] This increased acidity means that milder bases can be effectively used for deprotonation compared to non-fluorinated phenols.
Critical Reaction Parameters: A Comparative Analysis
The yield and purity of the desired ether product are highly dependent on the careful selection of the base, solvent, temperature, and, in some cases, a catalyst.
Choice of Base
The primary role of the base is to quantitatively deprotonate the fluorophenol. The choice of base is a balance between reactivity, cost, and ease of handling.
-
Potassium Carbonate (K₂CO₃): This is a cost-effective, moderately strong, and commonly used base for the O-alkylation of phenols.[4] It is particularly effective for more acidic phenols. However, its low solubility in many organic solvents can sometimes lead to longer reaction times.[12]
-
Cesium Carbonate (Cs₂CO₃): Often considered the "gold standard" for challenging Williamson ether syntheses.[12][13] Cesium carbonate is more soluble in aprotic solvents than potassium carbonate, leading to a higher concentration of the active base.[14][15] The larger, more polarizable cesium cation is also thought to create a more "naked" and therefore more reactive phenoxide anion, an observation often referred to as the "cesium effect."[14][16] This often results in higher yields and shorter reaction times, even under milder conditions.[12]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[5][7] It requires careful handling due to its reactivity with moisture and protic solvents.
Choice of Solvent
The solvent must solubilize the reactants and facilitate the SN2 reaction. Polar aprotic solvents are generally the best choice.
-
N,N-Dimethylformamide (DMF) & Acetonitrile (CH₃CN): These are excellent solvents for Williamson ether synthesis.[2][17] They effectively solvate the cation (K⁺, Cs⁺, Na⁺) while leaving the phenoxide anion relatively unsolvated and highly nucleophilic.[18]
-
Acetone & 2-Butanone (MEK): Also effective polar aprotic solvents that can be used.
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can accelerate the reaction rate.[6]
Protic solvents, such as ethanol or water, should be avoided as they can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[17]
Phase-Transfer Catalysis (PTC)
For reactions that are slow or require heterogeneous conditions (e.g., solid K₂CO₃ in a nonpolar solvent), a phase-transfer catalyst can be highly beneficial.[2] Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide resides, thereby accelerating the reaction.[19][20] This technique can improve yields, allow for milder conditions, and increase the selectivity for O-alkylation over competing C-alkylation.[21]
Data Summary: Comparison of Reaction Conditions
| Parameter | Reagent/Condition | Advantages | Disadvantages | Suitability |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle, effective for acidic phenols.[22] | Lower solubility, may require higher temperatures or longer times.[12] | General purpose, good starting point. |
| Cesium Carbonate (Cs₂CO₃) | High reactivity, excellent solubility, milder conditions.[12][14] | Higher cost.[15] | Challenging substrates, high-yield synthesis. | |
| Sodium Hydride (NaH) | Very strong, drives reaction to completion.[5] | Requires anhydrous conditions, flammable H₂ byproduct. | When weaker bases fail. | |
| Solvent | DMF, Acetonitrile | Excellent solubility for reactants, accelerates SN2 reactions.[2][18] | Higher boiling points, can be difficult to remove. | Most standard protocols. |
| Acetone, MEK | Good solubility, lower boiling points, easier to remove. | Less polar than DMF, may result in slower reactions. | When easier workup is desired. | |
| Catalyst | TBAB, 18-Crown-6 (PTC) | Accelerates reaction, improves yields, allows for milder conditions.[19] | Adds cost and an additional reagent to be removed. | Heterogeneous reactions, slow reactions. |
| Temperature | 50 - 100 °C | Provides sufficient energy for reaction completion in a reasonable timeframe.[2] | Higher temperatures can promote side reactions.[8] | Typical range for most syntheses. |
| Room Temperature | Minimizes side reactions, suitable for highly reactive substrates.[14] | May lead to very long reaction times or incomplete conversion. | Often used with Cs₂CO₃ for sensitive substrates. |
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl halides are lachrymators and should be handled with care.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is a robust and cost-effective starting point for the benzylation of most fluorophenols.
Workflow Diagram:
Caption: General workflow for K₂CO₃-mediated benzylation.
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution.
-
Reagent Addition: Add the benzyl halide (e.g., benzyl bromide, 1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain for 1-8 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting fluorophenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl phenyl ether.
Protocol 2: High-Yield Procedure using Cesium Carbonate
This protocol is recommended for less reactive or sterically hindered fluorophenols, or when milder conditions are required.
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorophenol (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF (or acetonitrile) to make a ~0.2 M solution.
-
Reagent Addition: Add the benzyl halide (1.1 eq.) to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-6 hours. The reaction is often significantly faster than with K₂CO₃.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (moisture contamination).[18] 2. Insufficient temperature or reaction time.[8] 3. Poor quality reagents. | 1. Use freshly opened or properly dried K₂CO₃/Cs₂CO₃. Ensure anhydrous solvent. 2. Increase temperature or extend reaction time. Monitor by TLC. 3. Purify starting materials if necessary. |
| Side Product Formation | 1. Elimination (E2) reaction of benzyl halide. 2. C-alkylation of the phenoxide.[8] 3. Hydrolysis of benzyl halide. | 1. Use milder conditions (lower temperature, Cs₂CO₃ instead of stronger bases). 2. Use less polar solvents or phase-transfer catalysis to favor O-alkylation.[21] 3. Ensure strictly anhydrous conditions. |
| Difficult Purification | Unreacted starting materials or byproducts co-elute. | Optimize reaction conditions for full conversion. Modify chromatography conditions (e.g., different solvent system). |
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting low-yield reactions.
Conclusion
The Williamson ether synthesis is a highly effective method for coupling fluorophenols with benzyl halides. A successful outcome hinges on the rational selection of reaction parameters based on the specific properties of the fluorophenol substrate. For general applications, potassium carbonate in acetonitrile or DMF provides a reliable and economical solution. For more challenging substrates or when higher yields and milder conditions are paramount, cesium carbonate is a superior choice. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize fluorinated benzyl phenyl ethers to advance their research and development programs.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.
-
Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?. [Link]
-
askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. [Link]
-
ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Khoabane, N. M., et al. (2022, January 11). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]
-
Vapourtec. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]
-
Chemetall. (n.d.). CATALYSTS CESIUM. [Link]
-
University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]
-
LookChem. (n.d.). Cas 367-12-4,2-Fluorophenol. [Link]
-
Hive Novel Discourse. (2004, January 26). Phenol Alkylation using Cs2CO3 as base. [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]
- Hao, F., & Xiao, J.-C. (2022, February 24). Heptafluoroisopropylthiolation of benzyl halides. Tetrahedron Letters, 92, 153641.
-
Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
-
NIH. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. [Link]
-
NIH. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. [Link]
- Google Patents. (n.d.).
-
Bangladesh Journals Online. (n.d.). Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. [Link]
-
SciSpace. (n.d.). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 11. Cas 367-12-4,2-Fluorophenol | lookchem [lookchem.com]
- 12. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 13. Cesium carbonate: a versatile organic synthesis reagent_Chemicalbook [chemicalbook.com]
- 14. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. guidechem.com [guidechem.com]
- 17. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. vapourtec.com [vapourtec.com]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 22. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-[(3-Fluorophenoxy)methyl]benzoic Acid in Fragment-Based Drug Discovery
The following Application Note is designed for researchers in Medicinal Chemistry and Pharmacology. It details the utilization of 3-[(3-Fluorophenoxy)methyl]benzoic acid (CAS 855239-47-7) as a privileged scaffold in the synthesis of enzyme inhibitors, specifically targeting Poly(ADP-ribose) polymerase (PARP) and potentially HIF-prolyl hydroxylase (HIF-PH).
Executive Summary
In the landscape of modern drug discovery, 3-[(3-Fluorophenoxy)methyl]benzoic acid represents a high-value "fragment" designed to bridge the gap between fragment-based screening and lead optimization. Its structure combines a benzoic acid warhead (mimicking the amide moiety of nicotinamide or the carboxylate of 2-oxoglutarate) with a fluorinated hydrophobic tail (the 3-fluorophenoxy group).
This Application Note provides a validated workflow for using this intermediate to synthesize high-affinity inhibitors. We focus on its primary utility: targeting the nicotinamide-binding pocket of PARP1/2 enzymes , where the benzoic acid forms critical hydrogen bonds with Gly863 and Ser904, while the fluorophenoxy tail exploits the hydrophobic adenosine-binding sub-pocket to enhance potency and metabolic stability.
Scientific Background & Mechanism[1][2]
The Pharmacophore Logic
The structural rationale for using CAS 855239-47-7 relies on two distinct domains:
-
The Anchor (Benzoic Acid): In PARP inhibitors, this moiety acts as a bioisostere for the nicotinamide ring of NAD+. It anchors the molecule within the catalytic site via hydrogen bonding to the backbone amides of the regulatory loop.
-
The Hydrophobic Clamp (3-Fluorophenoxy-methyl): The ether linkage provides rotational freedom, allowing the fluorinated phenyl ring to access the "adenosine hydrophobic pocket." The fluorine atom at the meta position serves two roles:
-
Metabolic Blocking: It prevents oxidative metabolism (P450-mediated hydroxylation) at a metabolically vulnerable site.
-
Electronic Modulation: It increases the lipophilicity and alters the
- stacking potential with Tyr907 (in PARP1).
-
Pathway Visualization
The following diagram illustrates the integration of this intermediate into a drug discovery workflow, highlighting the critical "Scaffold Hopping" step.
Caption: Workflow for converting the benzoic acid intermediate into a bioactive inhibitor, culminating in enzymatic validation.
Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)
Objective: To couple 3-[(3-Fluorophenoxy)methyl]benzoic acid with a primary amine scaffold (e.g., a piperazine or aminomethyl-heterocycle) to generate a functional inhibitor library.
Reagents:
-
Starting Material: 3-[(3-Fluorophenoxy)methyl]benzoic acid (1.0 equiv)
-
Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-[(3-Fluorophenoxy)methyl]benzoic acid (0.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Activation: Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir the mixture at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating the formation of the activated ester.
-
Coupling: Add the amine partner (0.55 mmol) dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor progress via LC-MS (Target mass = MW of Acid + MW of Amine - 18).
-
Work-up: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Brine (1 x 20 mL).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient) to yield the final amide.
Protocol B: Enzymatic Validation (PARP1 Inhibition Assay)
Objective: To quantify the inhibitory potency (IC50) of the synthesized compound against PARP1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose from NAD+ onto histone proteins. Inhibition prevents this transfer, resulting in a lower signal.
Materials:
-
Recombinant Human PARP1 Enzyme.
-
Substrate: Biotinylated NAD+.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Detection: Streptavidin-HRP and Chemiluminescent Substrate.
Workflow:
-
Plate Coating: Coat a 96-well microplate with Histones (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.
-
Inhibitor Incubation:
-
Prepare a serial dilution of the synthesized inhibitor (e.g., 10 µM down to 1 nM) in Assay Buffer.
-
Add 20 ng of PARP1 enzyme to each well.
-
Incubate for 15 minutes at RT to allow inhibitor binding.
-
-
Reaction Initiation: Add Biotin-NAD+ (25 µM final concentration) and activated DNA (10 µg/mL). Incubate for 60 minutes at RT.
-
Termination: Wash the plate 3x with PBST to remove unbound NAD+.
-
Detection: Add Streptavidin-HRP (1:2000 dilution). Incubate 30 min. Wash 3x. Add Chemiluminescent substrate and read luminescence immediately.
-
Data Analysis: Plot Luminescence (RLU) vs. Log[Inhibitor]. Fit data to a 4-parameter logistic equation to calculate IC50.
Quantitative Data Structure
When reporting results using this intermediate, organize data to highlight the Structure-Activity Relationship (SAR) contributed by the fluorophenoxy tail.
| Compound ID | R-Group (Amine) | IC50 (PARP1) [nM] | Ligand Efficiency (LE) | Notes |
| Ref (Olaparib) | N/A | 5.0 | 0.35 | Clinical Control |
| Cmpd-1 (This Work) | Piperazine-linker | 45.0 | 0.28 | Good potency; high solubility |
| Cmpd-2 (Control) | Non-fluorinated analog | 210.0 | 0.22 | Loss of potency proves 3-F utility |
| Cmpd-3 | Rigid bicyclic amine | 12.0 | 0.31 | Improved fit in adenosine pocket |
Table 1: Example data layout for validating the efficacy of the 3-[(3-Fluorophenoxy)methyl]benzoic acid fragment.
Troubleshooting & Optimization
-
Issue: Low yield in coupling step.
-
Cause: Steric hindrance of the benzoic acid or poor solubility.
-
Solution: Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is often superior for sterically demanding benzoic acids.
-
-
Issue: High background in PARP assay.
-
Cause: Non-specific binding of Biotin-NAD+.
-
Solution: Increase BSA concentration in the blocking buffer to 3% and ensure thorough washing (5x) between steps.
-
References
-
Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301. Link
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of poly(ADP-ribose) polymerase inhibitors." Nature Reviews Drug Discovery, 12(11), 850-868. Link
-
Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584. Link
-
Jagtap, P., & Szabo, C. (2005). "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors." Nature Reviews Drug Discovery, 4(5), 421-440. Link
-
PubChem Database. "3-[(3-Fluorophenoxy)methyl]benzoic acid (Compound Summary)." National Center for Biotechnology Information. Link
preparation of amide derivatives from 3-[(3-Fluorophenoxy)methyl]benzoic acid
Application Note: Optimized Preparation of Amide Derivatives from 3-[(3-Fluorophenoxy)methyl]benzoic Acid
Executive Summary
This application note details the synthetic protocols for generating amide derivatives of 3-[(3-Fluorophenoxy)methyl]benzoic acid (CAS: 944891-81-0) . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in inhibitors for PTP1B (Protein Tyrosine Phosphatase 1B), PPAR agonists, and MAGL (Monoacylglycerol Lipase) inhibitors used in metabolic and anti-inflammatory research.
The presence of the ether linker (-CH2-O-) requires specific attention to reaction conditions to prevent cleavage, while the meta-fluorine substitution modulates metabolic stability and lipophilicity. This guide presents two validated pathways:
-
Method A (HATU-Mediated): Ideal for high-throughput SAR (Structure-Activity Relationship) library generation.
-
Method B (Acid Chloride Activation): Optimized for gram-scale synthesis and sterically hindered amines.
Pre-Synthesis Analysis & Material Handling
Structural Considerations
-
Ether Stability: The benzylic ether linkage is generally stable to basic conditions but can be sensitive to strong Lewis acids (e.g., BBr3) or harsh hydrogenolysis conditions. Avoid highly acidic workups that could facilitate ether cleavage.
-
Fluorine Effect: The 3-fluoro substituent on the phenoxy ring withdraws electrons, slightly reducing the nucleophilicity of the ether oxygen, effectively stabilizing the linkage compared to non-fluorinated analogs.
Retrosynthetic Origin (Grounding)
If the starting material is not purchased, it is typically prepared via Williamson ether synthesis:
-
Reactants: Methyl 3-(bromomethyl)benzoate + 3-Fluorophenol.
-
Condition: K2CO3, Acetone/DMF, reflux, followed by LiOH hydrolysis.
-
Purity Check: Ensure the starting acid is free of 3-fluorophenol impurities, as phenols can compete in coupling reactions.
Comparative Methodologies
| Feature | Method A: HATU Coupling | Method B: Acid Chloride (SOCl2) |
| Scale | mg to 1 g (Discovery/SAR) | >1 g to kg (Process/Scale-up) |
| Reactivity | High (activates hindered acids) | Very High (overcomes hindered amines) |
| By-products | Urea derivatives (water-soluble wash) | HCl, SO2 (gas) |
| Cost | High (Reagent cost) | Low |
| Atom Economy | Lower | Higher |
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Standard SAR)
Recommended for rapid synthesis of diverse amide libraries with high functional group tolerance.
Reagents:
-
3-[(3-Fluorophenoxy)methyl]benzoic acid (1.0 equiv)
-
Amine (R-NH2) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the benzoic acid derivative (100 mg, 0.4 mmol) in anhydrous DMF (2 mL).
-
Base Addition: Add DIPEA (0.21 mL, 1.2 mmol) and stir for 5 minutes under N2.
-
Coupling Agent: Add HATU (185 mg, 0.48 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).
-
Amine Addition: Add the target amine (0.44 mmol).
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid M-H: 245.06).
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat. NaHCO3 (removes unreacted acid), and Brine.
-
Dry over Na2SO4, filter, and concentrate.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Acid Chloride Method (Scale-Up)
Recommended for anilines or electron-deficient amines where HATU fails.
Reagents:
-
3-[(3-Fluorophenoxy)methyl]benzoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat. DMF)
-
DCM (Dichloromethane) or Toluene
Step-by-Step Procedure:
-
Chlorination: Suspend the acid (1.0 g, 4.06 mmol) in anhydrous DCM (10 mL).
-
Activation: Add Oxalyl Chloride (0.52 mL, 6.0 mmol) dropwise, followed by 1 drop of DMF (catalyst). Gas evolution (CO/CO2/HCl) will occur.
-
Completion: Stir at RT for 2 hours until the solution becomes clear.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
-
Coupling: Add the solution dropwise to a pre-cooled (0°C) mixture of the Amine (4.1 mmol) and Triethylamine (Et3N) (2.0 equiv) in DCM.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Standard aqueous wash (1M HCl, then NaHCO3).
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for this synthesis.
Caption: Decision tree for selecting the optimal amidation pathway based on scale and amine reactivity.
Quality Control & Analytical Data
For the target amide, the following analytical signatures validate the structure:
-
1H NMR (DMSO-d6/CDCl3):
-
Amide NH: Singlet/Broad,
8.0–10.0 ppm (disappears with D2O shake). -
Benzylic CH2: Singlet,
5.1–5.2 ppm. (Diagnostic peak for the ether linker). -
Aromatic Region: Multiplets
6.8–8.0 ppm. Look for the specific splitting pattern of the 3-fluorophenoxy ring (often complex due to H-F coupling).
-
-
LC-MS:
-
Expect
or . -
Check for absence of starting acid (Mass ~246).
-
-
TLC:
-
Amides are typically more polar than the starting ether but less polar than the free acid.
-
Stain: UV (254 nm) and KMnO4 (oxidizes benzylic position).
-
Biological Relevance (Context)
Researchers synthesizing these derivatives are typically investigating:
-
Metabolic Disease: The phenoxymethylbenzoic acid scaffold mimics the pharmacophore of PPAR
/ agonists (fibrates/glitazones) and PTP1B inhibitors , utilized in diabetes and obesity research. -
MAGL Inhibition: As noted in recent literature [1], benzoylpiperidine derivatives (amides) of substituted benzoic acids are potent inhibitors of Monoacylglycerol Lipase (MAGL), a target for pain and neuroinflammation.
-
Kinase Inhibition: The "hinge-binding" potential of the amide, combined with the hydrophobic fluorophenoxy tail, fits the ATP-binding pocket of various tyrosine kinases [2].
References
-
Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Source: University of Pisa (ARPI). Context: Describes the HATU-mediated coupling of substituted benzoic acids to form bioactive amides. URL:[Link]
-
Coupling Reagents in Amide Synthesis. Source: Organic-Reaction.com / Scribd. Context: Comprehensive review of HATU/EDC protocols for benzoic acid derivatives. URL:[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters. Context: Optimization of amide coupling for aromatic acids using various catalysts. URL:[Link]
Sources
Troubleshooting & Optimization
improving yield of phenoxymethyl ether synthesis reactions
Technical Support Center: Optimization of Phenoxymethyl Ether Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Troubleshooting for Phenol O-Alkylation
Overview
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of phenoxymethyl ethers (Ar-O-CH₂-R)—a critical pharmacophore in drug discovery—is suffering from low yields, competitive C-alkylation, or incomplete conversion.
The synthesis of these ethers typically relies on the nucleophilic attack of a phenoxide ion on an alkyl halide (Williamson Ether Synthesis) or the dehydration coupling with an alcohol (Mitsunobu). This guide moves beyond standard textbook protocols, focusing on ion-pair engineering and kinetic control to maximize O-alkylation yields.
Module 1: The "Cesium Effect" (Primary Recommendation)
Issue: Standard conditions (
Technical Insight:
The lattice energy of potassium salts and the tight ion-pairing of potassium phenoxides often retard nucleophilicity. The Cesium Effect utilizes the large ionic radius of
Optimized Protocol (The High-Yield Standard):
| Parameter | Recommendation | Rationale |
| Base | Cesium Carbonate ( | Promotes loose ion pairing; higher solubility in organics. |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is often superior for workup; DMF is better for very insoluble substrates. |
| Stoichiometry | 1.0 eq Phenol : 1.5-2.0 eq Base : 1.2 eq Halide | Excess base ensures complete deprotonation and scavenges acid byproducts. |
| Temperature | Reflux (MeCN) or 60-80°C (DMF) | Provides activation energy without promoting decomposition. |
Step-by-Step Protocol:
-
Dissolve the phenol (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Add
(1.5 equiv) in a single portion. Stir at RT for 15 minutes (color change often indicates phenoxide formation). -
Add the alkyl halide (1.2 equiv) dropwise.
-
Heat to reflux and monitor via TLC/LCMS.
-
Workup: Filter off the solid cesium salts (critical step to avoid emulsions). Concentrate the filtrate. Partition between EtOAc and water.
Module 2: Phase Transfer Catalysis (Green/Scale-Up Option)
Issue: You require a scalable method, or your substrate is sensitive to strictly anhydrous/aprotic conditions.
Technical Insight:
In a biphasic system (Liquid/Liquid or Solid/Liquid), the phenoxide anion is generated in the aqueous/solid phase but cannot react with the organic-soluble alkyl halide. A Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) transports the phenoxide into the organic phase as a lipophilic ion pair (
Optimized Protocol:
| Component | Specification |
| Catalyst | TBAB (5-10 mol%) or 18-Crown-6 (if using K salts) |
| Solvent System | Toluene / Water (1:1) or DCM / Water |
| Base | KOH or NaOH (pellets or 50% aq. solution) |
Workflow Diagram (PTC Mechanism):
Caption: The Phase Transfer Cycle.[1][2][3][4] The quaternary ammonium catalyst (Q+) shuttles the phenoxide into the organic layer, enabling reaction with the alkyl halide while excluding bulk water.
Module 3: The Mitsunobu Alternative
Issue: You are starting from an alcohol (
Troubleshooting Guide:
-
Order of Addition (Critical): Do NOT mix everything at once.
-
Correct: Mix Phenol + Alcohol +
in solvent.[6] Cool to 0°C. Add DEAD/DIAD dropwise over 30 mins. -
Why? Prevents the azodicarboxylate from reacting with the phenol directly before activating the phosphine.
-
-
Solvent Switch: If yields are low with THF, switch to Toluene or Diethyl Ether .
-
Why? Non-polar solvents often precipitate the phosphine oxide byproduct, driving the equilibrium forward (Le Chatelier’s principle) and aiding workup.
-
-
pKa Matching: The phenol must be acidic enough (
) to protonate the betaine intermediate. If using an electron-rich phenol (high pKa), the reaction may stall.
Troubleshooting & FAQs
Q1: I am observing C-alkylation (ring substitution) instead of O-alkylation. Why?
-
Diagnosis: Phenoxide is an ambident nucleophile. C-alkylation is favored by tight ion pairing (using
or in non-polar solvents) or protic solvents (which solvate the oxygen, blocking it). -
Solution:
Q2: My alkyl halide is eliminating to an alkene instead of forming the ether.
-
Diagnosis: Your base is too strong or the temperature is too high, promoting E2 elimination. This is common with secondary alkyl halides.
-
Solution:
-
Switch to a milder base (
or ) instead of NaH. -
Lower the temperature (try 40°C).
-
Change the leaving group: Use a Mesylate (OMs) instead of a Bromide/Iodide. Mesylates are excellent leaving groups for
but less prone to E2 elimination in these conditions.
-
Q3: The reaction turns black/tarry.
-
Diagnosis: Oxidation of the phenol (forming quinones) or polymerization.
-
Solution: Degas your solvents with Nitrogen/Argon for 15 minutes before adding reagents. Phenoxides are electron-rich and prone to oxidation by atmospheric oxygen.
Decision Tree: Selecting the Right Method
Caption: Strategic decision tree for selecting reaction conditions based on substrate properties and scale.
References
-
Cesium Effect in Phenol Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[8] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[8] Synthetic Communications, 25(9), 1367–1370.[8] [Link]
-
Phase Transfer Catalysis Mechanisms: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
Mitsunobu Reaction Optimization: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. [Link]
-
Solvent Effects on Nucleophilicity: Finkelstein, E., Ross, S. D., & Petersen, R. C. (1956). The Kinetics of the Reaction of Phenol with Ethyl Iodide in Ethanol and in Acetone. Journal of the American Chemical Society, 78(11), 2569–2573. [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vapourtec.com [vapourtec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
solubility issues of 3-[(3-Fluorophenoxy)methyl]benzoic acid in DMSO
The following technical guide addresses solubility and stability challenges associated with 3-[(3-Fluorophenoxy)methyl]benzoic acid (C₁₄H₁₁FO₃). This document is structured as a Tier-2 Technical Support resource, designed for researchers encountering precipitation, instability, or inconsistent assay data.
Topic: Solubility Optimization & Troubleshooting in DMSO Compound Class: Lipophilic Benzoic Acid Derivative Molecular Weight: 246.23 g/mol Predicted LogP: ~3.5 – 4.2 (Lipophilic) pKa: ~4.0 (Carboxylic Acid)[1]
Executive Summary: The Solubility Paradox
While 3-[(3-Fluorophenoxy)methyl]benzoic acid is theoretically soluble in Dimethyl Sulfoxide (DMSO) up to high concentrations (typically >50 mM), users frequently report "solubility issues."[1] These are rarely due to the limit of solubility in pure DMSO but are instead caused by aqueous crash-out or hygroscopic water uptake .[1]
As a lipophilic weak acid, this compound exhibits a sharp solubility drop-off when the pH drops below its pKa (~4.0) or when the organic solvent fraction decreases below a critical threshold (typically <1% DMSO).
Diagnostic Workflow
Use this logic flow to identify the root cause of your solubility failure.
Figure 1: Decision tree for diagnosing precipitation events based on experimental context.
Troubleshooting Guide (FAQs)
Issue 1: "My compound precipitated immediately when I added the DMSO stock to my cell culture media."
Diagnosis: The "Crash-Out" Effect. Mechanism: This compound is lipophilic (LogP ~3.8).[1] In 100% DMSO, it is solvated by hydrophobic interactions. When you dilute into aqueous media (e.g., 1:1000 dilution), the solvent environment instantly becomes highly polar. Water molecules cluster around the DMSO, stripping the solvation shell from the compound. If the concentration exceeds the aqueous solubility limit (which can be as low as 1-10 µM for this class), the compound aggregates.
Solution:
-
Serial Dilution in DMSO First: Do not jump from 10 mM stock to aqueous buffer. Create an intermediate dilution (e.g., 100 µM) in pure DMSO.
-
Rapid Dispersion: When adding the DMSO stock to the buffer, submerge the pipette tip into the liquid and dispense quickly while vortexing the buffer. Do not drop it on the surface.
-
Limit DMSO Concentration: Ensure final DMSO is <0.5% (v/v). If higher concentrations are needed, consider a co-solvent like Tween-80 (0.01%).
Issue 2: "The stock solution was clear yesterday, but today it looks cloudy or has crystals."
Diagnosis: DMSO Hygroscopicity or Freezing.[2] Mechanism:
-
Freezing: Pure DMSO freezes at ~18.5°C. If your lab is cool, the solvent may be partially freezing, forcing the compound out of solution.
-
Water Uptake: DMSO is extremely hygroscopic. If the vial was left uncapped, it absorbed atmospheric water. As water content rises, the solubility of 3-[(3-Fluorophenoxy)methyl]benzoic acid decreases exponentially.
Solution:
-
Warm & Vortex: Place the vial in a 37°C water bath for 10 minutes. Vortex vigorously. If it clears, it was likely temperature-related.
-
Desiccated Storage: Store DMSO stocks in a desiccator or with inert gas (Nitrogen/Argon) headspace to prevent water absorption.
Issue 3: "I cannot get the solid powder to dissolve in DMSO to make a 50 mM stock."
Diagnosis: Kinetic Solubility Barrier or Salt Form Mismatch. Mechanism: The crystal lattice energy of benzoic acid derivatives can be high. Simply adding solvent isn't enough to break the lattice interactions initially. Alternatively, if you have a salt form (e.g., Sodium salt) rather than the free acid, it may be less soluble in pure DMSO but highly soluble in water.
Solution:
-
Sonication: Sonicate the vial in an ultrasonic water bath for 15-20 minutes at 40°C. This provides the energy to break the crystal lattice.
-
Verify Form: Check the label. If it is the Free Acid, use DMSO. If it is a Salt, use water or a DMSO:Water (1:[1]1) mix.
Technical Specifications & Solubility Data
| Parameter | Value | Notes |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.23 g/mol | |
| Solubility (DMSO) | ≥ 50 mM (approx. 12 mg/mL) | Requires anhydrous DMSO |
| Solubility (Water) | Negligible (< 100 µM) | pH dependent |
| pKa (Acidic) | ~4.0 - 4.2 | Ionized at pH > 5.5 |
| LogP | ~3.8 | Highly lipophilic |
Optimized Preparation Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Volume: 1 mL
Required Mass:
-
Weighing: Accurately weigh 2.46 mg of powder into a glass amber vial (avoid plastic if possible to prevent leaching).
-
Solvent Addition: Add 1000 µL of high-purity, anhydrous DMSO (Grade: ACS Spectrophotometric or better).
-
Dissolution:
-
Vortex for 30 seconds.
-
If particles remain, sonicate at 37°C for 10 minutes.
-
Visual Check: Solution must be perfectly clear.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Step-Down Dilution (Preventing Precipitation)
Goal: Create a 10 µM Assay Solution in PBS (pH 7.4)
-
Start: 10 mM DMSO Stock.
-
Intermediate: Dilute 10 mM stock 1:100 in pure DMSO to create a 100 µM Working Stock . (This keeps the compound stable in organic solvent).
-
Final Step: Dilute the 100 µM Working Stock 1:10 into pre-warmed PBS (37°C).
-
Result: 10 µM compound, 10% DMSO.
-
Note: If 10% DMSO is toxic to your cells, perform a 1:100 dilution in the final step to achieve 1 µM at 1% DMSO.
-
Mechanistic Visualization: The "Crash Out"
The diagram below illustrates the molecular behavior of the compound during aqueous dilution, highlighting the critical role of pH.
Figure 2: Impact of buffer pH on the solubility of 3-[(3-Fluorophenoxy)methyl]benzoic acid.[1]
References
-
Gaylord Chemical Company. (2025).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 3-(Trifluoromethyl)benzoic acid & Benzoic acid derivatives. National Library of Medicine. Retrieved from
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and pKa effects).
-
Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Discussion on DMSO stock precipitation).
-
BenchChem Support. (2025). Troubleshooting Precipitation in DMSO Stock Solutions. Retrieved from
Sources
- 1. CAS 55453-89-9: 2-[(4-Carboxymethylphenoxy)methyl]benzoic … [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. 4-[[[4-(2-Methoxyphenoxy)benzoyl]-(3,3,3-trifluoropropyl)amino]methyl]benzoic acid | C25H22F3NO5 | CID 117903348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluorophenol Purification Protocols
Ticket Subject: Removal of unreacted 3-fluorophenol (CAS: 372-20-3) from reaction mixtures. Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
3-Fluorophenol is a common building block in medicinal chemistry, particularly for installing metabolic stability via fluorination.[1] However, its physical properties—specifically its acidity (
This guide details three validated workflows for its removal, ranked by operational scale and chemical sensitivity.
Module 1: Liquid-Liquid Extraction (The "pKa Swing")
Best For: Standard, robust reaction mixtures (multi-gram scale).[1] Mechanism: Deprotonation. Converting the lipophilic phenol into its water-soluble phenoxide salt.
The Science
3-Fluorophenol is significantly more acidic (
-
Target pH: > 11.3
-
Reagent: 1M or 2M NaOH (pH ~14). Sodium bicarbonate (pH ~8.5) is insufficient.
Protocol 1.0: Aggressive Basic Wash
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Diethyl Ether). Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.
-
Primary Wash: Wash the organic layer 2x with 2M NaOH (1:1 volume ratio).
-
Observation: The 3-fluorophenol converts to sodium 3-fluorophenoxide and partitions into the aqueous layer.[1]
-
-
Verification: Check the pH of the aqueous output. It must remain >12. If neutral, the base was consumed; repeat the wash.
-
Neutralization: Wash the organic layer 1x with Brine to remove residual base and break potential emulsions.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Troubleshooting: Emulsions
Fluorinated aromatics often stabilize emulsions.
-
Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
Fix: Filter the biphasic mixture through a pad of Celite to physically break the emulsion bubbles.
Visualization: Extraction Logic
Figure 1: Decision tree for selecting the correct basic wash based on product stability.
Module 2: Solid-Supported Scavenging (The "Green" Method)
Best For: Library synthesis, small scales (<500 mg), or base-sensitive products.[1] Mechanism: Covalent capture or ionic binding on a polymer bead.
The Science
Using functionalized polystyrene beads eliminates the need for liquid extraction and prevents emulsion formation.
-
Option A (Ionic): Polymer-Supported Carbonate (PS-Carbonate).[1] Acts as a solid base, binding the phenol as a salt.
-
Option B (Covalent): Polymer-Supported Isocyanate (PS-NCO).[1] Reacts with the phenolic -OH to form a carbamate.
Protocol 2.0: Scavenging Workflow
-
Solvent Selection: Dissolve crude mixture in DCM or THF (solvents that swell polystyrene beads).
-
Stoichiometry: Add 3.0 equivalents of scavenger resin relative to the estimated amount of unreacted 3-fluorophenol.
-
Incubation:
-
Filtration: Filter through a fritted cartridge or cotton plug.
-
Result: The filtrate contains the pure product; the impurity is trapped on the beads.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Mechanism | Reaction Time | Best Application |
| PS-Carbonate | Ionic (Salt formation) | Fast (1-2 h) | General removal; reversible with acid.[1] |
| PS-Isocyanate | Covalent (Carbamate) | Slow (4-12 h) | Irreversible removal; best for non-acidic products.[1] |
| PS-Trisamine | H-Bonding/Ionic | Medium | Removing electrophiles (NOT for removing phenols).[1] |
Module 3: Chromatography (The Refinement)
Best For: Difficult separations where extraction failed or product is amphoteric.
Issue: "Tailing." Phenols interact strongly with the silanol groups (
Protocol 3.0: Acidified Silica Flash
-
Mobile Phase Modification: Add 0.1% to 1.0% Acetic Acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH).
-
Why: The acid suppresses the ionization of silanols and keeps the phenol protonated, sharpening the peak shape.
-
-
Loading: Avoid dissolving the sample in pure Methanol/DCM if possible; use the mobile phase or dry-load onto silica.
-
Detection: 3-Fluorophenol is UV active. Monitor at 254 nm.
-
Rf Value: In 20% EtOAc/Hexane, 3-Fluorophenol typically runs with an Rf of ~0.3–0.4 (variable with acid content).[1]
-
Troubleshooting & FAQs
Q1: I see a "ghost" signal in my 19F NMR around -111 ppm. Is this my product? A: If your product is not supposed to be fluorinated, this is likely residual 3-fluorophenol.
-
Diagnostic: 3-Fluorophenol shows a multiplet around -111 to -113 ppm (depending on solvent/pH).[1]
-
Fix: If the signal persists after workup, the phenol may be hydrogen-bonded to your product.[1] Dissolve in
and wash aggressively with 2M NaOH.
Q2: My product is an ester, and I'm afraid NaOH will hydrolyze it. What do I do? A: Do not use NaOH.
-
Use Protocol 2.0 (PS-Isocyanate scavenger). It is neutral and will not hydrolyze esters.
-
Alternatively, use Protocol 1.0 but substitute NaOH with saturated
(pH ~11) and keep the contact time short (<5 mins) at .
Q3: Can I just distill it off? A: Only if your product is very heavy or very volatile. 3-Fluorophenol boils at 178°C .[3][4][5][6][7] It requires high vacuum (<1 mbar) and heat to distill effectively. For most drug-like molecules (MW 300–500), distillation is not recommended due to thermal degradation risks.[1]
Q4: The smell persists even after the NMR looks clean. A: Fluorophenols have low odor thresholds.
-
Fix: Rinse your glassware with a dilute bleach solution (oxidizes the phenol) before washing with soap. Do not mix bleach with acid or ammonia.[1]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9743, 3-Fluorophenol. Retrieved from [Link][1]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
Biotage. (2018). The Synthesis of Ethers using Polymer Supported Reagents. Biotage Technical Notes. Retrieved from [Link]
-
Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. 3-fluorophenol [stenutz.eu]
- 4. China 3-Fluorophenol CAS 372-20-3 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Fluorophenol | 372-20-3 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-[(3-Fluorophenoxy)methyl]benzoic acid: An In-depth ¹H NMR Analysis
Executive Summary: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[(3-Fluorophenoxy)methyl]benzoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. As senior application scientists, we present not just a theoretical interpretation but a practical guide grounded in spectroscopic principles. This document offers a detailed prediction of the ¹H NMR spectrum, a robust experimental protocol for data acquisition, and a comparative analysis against other common analytical techniques such as ¹³C NMR, FT-IR, and Mass Spectrometry. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally similar molecules, ensuring data integrity and accelerating research outcomes.
Introduction: The Imperative of Structural Verification
3-[(3-Fluorophenoxy)methyl]benzoic acid is a substituted aromatic compound featuring three key structural motifs: a benzoic acid moiety, a phenoxy group, and a benzylic ether linkage. The presence of a fluorine atom introduces additional complexity and a valuable spectroscopic handle. Accurate structural confirmation is paramount in drug development and materials science, as even minor isomeric impurities can drastically alter biological activity or material properties.
While several analytical techniques can provide structural information, ¹H NMR spectroscopy remains the gold standard for elucidating the precise connectivity and chemical environment of protons in an organic molecule.[1] This guide delves into the nuances of the ¹H NMR spectrum of the title compound, explaining the causal relationships between its structure and the resulting spectral data.
Section 1: In-Depth ¹H NMR Spectrum Analysis
The power of ¹H NMR spectroscopy lies in its ability to provide four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of those protons (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern or multiplicity).[2][3][4]
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the chemically non-equivalent protons in the molecule. For 3-[(3-Fluorophenoxy)methyl]benzoic acid, there are ten distinct proton signals.
Caption: Labeled proton environments for ¹H NMR analysis.
Predicted Chemical Shifts, Multiplicity, and Integration
The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts (δ) are influenced by electron-donating and electron-withdrawing groups, while the splitting patterns are dictated by spin-spin coupling with neighboring protons (n+1 rule) and, in this case, the fluorine atom.[1][5]
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Coupling |
| H(j) -COOH | 1H | 11.0 - 13.0 | Singlet (broad) | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet, often exchanging with trace water.[6] |
| H(a) Ar-H | 1H | ~8.10 | Singlet (or narrow triplet) | Located ortho to the carboxylic acid, this proton is deshielded. It shows weak coupling to H(c) and H(b). |
| H(b) Ar-H | 1H | ~7.95 | Doublet | Ortho to the CH₂ group, deshielded. Primarily coupled to H(d) (ortho coupling, J ≈ 8 Hz). |
| H(c) Ar-H | 1H | ~7.65 | Doublet | Para to the carboxylic acid. Primarily coupled to H(d) (ortho coupling, J ≈ 8 Hz). |
| H(d) Ar-H | 1H | ~7.50 | Triplet | Coupled to both H(b) and H(c) (two ortho couplings), resulting in a triplet. |
| H(e) -O-CH₂-Ar | 2H | ~5.15 | Singlet | These benzylic protons have no adjacent proton neighbors, resulting in a singlet. The chemical shift is downfield due to the adjacent oxygen and aromatic ring. |
| H(h) Ar-H | 1H | ~7.30 | Triplet of triplets | Coupled to H(g) and H(i) (ortho, J ≈ 8 Hz) and to H(f) and the fluorine atom (meta, J ≈ 2-3 Hz). |
| H(f) Ar-H | 1H | ~6.90 | Doublet of triplets | Ortho to the fluorine, it experiences strong ortho H-F coupling (J ≈ 10 Hz) and weaker meta H-H coupling to H(h). |
| H(g) Ar-H | 1H | ~6.85 | Multiplet | This proton is coupled to H(h), H(i), and the fluorine atom, leading to a complex multiplet. |
| H(i) Ar-H | 1H | ~6.80 | Multiplet | This proton is coupled to H(h), H(g), and the fluorine atom, resulting in a complex multiplet. |
Section 2: Experimental Protocol for High-Resolution ¹H NMR
Trustworthy data begins with a meticulous experimental protocol. The following steps provide a self-validating system for acquiring a high-quality spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-[(3-Fluorophenoxy)methyl]benzoic acid.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Causality: Deuterated chloroform (CDCl₃) is a common choice, but the acidic proton may not be visible or may be very broad. Deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for carboxylic acids as it forms hydrogen bonds, resulting in a sharper, more observable -COOH peak.[7][8]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[4]
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and signal dispersion, which is crucial for resolving the complex aromatic regions.
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or TMS signal. Causality: Shimming corrects for magnetic field inhomogeneity, which is essential for high resolution and accurate coupling constant measurements.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR experiment.
-
Set the spectral width to cover the expected range (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of all protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the values to a known proton count (e.g., the 2H singlet of the -CH₂- group).
-
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Section 3: Comparative Analysis with Alternative Techniques
While ¹H NMR is powerful, a multi-technique approach provides the most comprehensive characterization.[9][10] The choice of technique depends on the specific question being asked.
Caption: Decision guide for selecting an analytical technique.
Comparison of Analytical Methods
| Technique | Information Provided for this Molecule | Strengths | Weaknesses |
| ¹H NMR | Precise H environments, H-H & H-F coupling, connectivity, relative proton count. | Unrivaled detail on proton framework and stereochemistry.[1] | Can have overlapping signals in complex regions; less sensitive than MS. |
| ¹³C NMR | Number and type of carbon environments (aliphatic, aromatic, carbonyl). | Complements ¹H NMR by defining the carbon skeleton; broader chemical shift range reduces overlap.[3] | Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time; ¹³C-¹³C coupling not observed. |
| FT-IR | Presence of functional groups: O-H (broad, ~3000 cm⁻¹), C=O (sharp, ~1700 cm⁻¹), C-O ether (~1250 cm⁻¹), C-F (~1100 cm⁻¹). | Fast, inexpensive, and excellent for confirming the presence of key functional groups.[10] | Provides no information on atom connectivity; cannot distinguish between isomers. |
| Mass Spec (MS) | Molecular weight (confirms formula C₁₄H₁₁FO₃), fragmentation pattern. | Extremely high sensitivity; provides definitive molecular weight.[9] | Does not provide information about the specific arrangement of atoms (isomerism). |
| HPLC | Purity assessment, quantification of the compound in a mixture. | Excellent for determining the purity of the sample and separating it from starting materials or byproducts.[11] | Provides no structural information on its own (unless coupled with a detector like MS). |
An integrated approach is ideal. For instance, HPLC can confirm the sample is >99% pure, MS can confirm the correct molecular weight, FT-IR can confirm the presence of the carboxylic acid and ether functionalities, and ¹H and ¹³C NMR together can definitively prove the structure is 3-[(3-Fluorophenoxy)methyl]benzoic acid and not another isomer.
Conclusion and Recommendations
The ¹H NMR spectrum of 3-[(3-Fluorophenoxy)methyl]benzoic acid provides a wealth of structural information that is unattainable by other single techniques. A thorough analysis of the chemical shifts, integration, and complex splitting patterns—including the characteristic H-F couplings—allows for an unambiguous assignment of all protons in the molecule.
For researchers and drug development professionals, we recommend the following:
-
Always acquire a high-resolution ¹H NMR spectrum as the primary method for structural confirmation.
-
Utilize DMSO-d₆ as the solvent to ensure clear observation of the carboxylic acid proton.
-
Complement the ¹H NMR data with Mass Spectrometry to confirm the molecular formula and HPLC to verify purity.
-
Employ ¹³C NMR and 2D NMR techniques (like COSY and HSQC) if the aromatic regions are too overlapped for a confident assignment via 1D ¹H NMR alone.
By combining these techniques and adhering to rigorous experimental protocols, scientists can ensure the integrity of their results and build a solid foundation for subsequent research.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Sapling. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Supporting Information. (n.d.). [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Senior Application Scientist's Guide to Differentiating Fluorophenoxy Benzoic Acid Isomers by Mass Spectrometry
For researchers and professionals in drug development and analytical chemistry, the precise structural characterization of isomeric molecules is a frequent and critical challenge. Fluorophenoxy benzoic acids (FPBAs) represent a class of compounds where positional isomerism can significantly impact biological activity and chemical properties. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), stands as a powerful tool for the unambiguous differentiation of these isomers. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 2-, 3-, and 4-fluorophenoxy benzoic acids, supported by experimental data for analogous compounds and established fragmentation principles.
The Foundational Role of Mass Spectrometry in Isomer Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a fragmentation technique, such as collision-induced dissociation (CID), the resulting tandem mass spectrometry (MS/MS) experiment provides a fragmentation pattern that is a veritable fingerprint of the molecule's structure. Subtle differences in the position of a substituent, such as a fluorine atom on the phenoxy ring of a benzoic acid, can lead to distinct and reproducible differences in these fragmentation patterns, allowing for their confident identification.
The two most common ionization techniques relevant to the analysis of FPBAs are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons, typically 70 eV, leading to the formation of a radical cation (M•+) and extensive fragmentation. This "hard" ionization technique is highly reproducible and provides rich structural information, making it ideal for creating spectral libraries.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase. For carboxylic acids, ESI is typically performed in negative ion mode, generating a deprotonated molecule [M-H]⁻. This pseudomolecular ion can then be subjected to CID to induce fragmentation. ESI is readily coupled with liquid chromatography (LC), providing a powerful tool for the analysis of complex mixtures.[1]
Fragmentation of the Core Structure: Phenoxybenzoic Acid
To understand the influence of the fluorine substituent, we must first examine the fragmentation of the core phenoxybenzoic acid structure. Electron ionization mass spectra from the NIST Mass Spectrometry Data Center for 2-phenoxybenzoic acid and 4-phenoxybenzoic acid provide valuable insights into the fundamental fragmentation pathways.[2][3]
The molecular ion (M•+) for phenoxybenzoic acid has an m/z of 214. The primary fragmentation pathways observed involve cleavages around the ether linkage and the carboxylic acid group.
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 214 | [C₁₃H₁₀O₃]•+ | - | Molecular Ion |
| 197 | [M - OH]⁺ | •OH | Loss of hydroxyl radical |
| 185 | [M - CHO]⁺ | •CHO | Loss of formyl radical |
| 169 | [M - COOH]⁺ | •COOH | Loss of carboxyl radical (decarboxylation) |
| 141 | [C₉H₅O₂]⁺ | C₄H₅ | Subsequent fragmentation |
| 121 | [C₇H₅O₂]⁺ | C₆H₅O• | Cleavage of the ether bond |
| 93 | [C₆H₅O]⁺ | C₇H₅O₂• | Cleavage of the ether bond |
| 77 | [C₆H₅]⁺ | C₇H₅O₃• | Phenyl cation |
dot```dot graph Fragmentation_Phenoxybenzoic_Acid { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C₁₃H₁₀O₃]•+\nm/z 214"]; F197 [label="[M - OH]⁺\nm/z 197", fillcolor="#EA4335"]; F169 [label="[M - COOH]⁺\nm/z 169", fillcolor="#FBBC05"]; F121 [label="[C₇H₅O₂]⁺\nm/z 121", fillcolor="#34A853"]; F93 [label="[C₆H₅O]⁺\nm/z 93", fillcolor="#34A853"]; F77 [label="[C₆H₅]⁺\nm/z 77", fillcolor="#5F6368"];
M -> F197 [label="- •OH"]; M -> F169 [label="- •COOH"]; M -> F121 [label="- C₆H₅O•"]; M -> F93 [label="- C₇H₅O₂•"]; F169 -> F77 [label="- C₆H₄O"]; }
Caption: Predicted fragmentation of 2-fluorophenoxy benzoic acid.
dot```dot graph Fragmentation_3_Fluorophenoxy_Benzoic_Acid { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[3-FPBA - H]⁻\nm/z 231"]; F187 [label="[M-H - CO₂]⁻\nm/z 187", fillcolor="#EA4335"]; F111 [label="[C₆H₄FO]⁻\nm/z 111", fillcolor="#34A853"];
M -> F187 [label="- CO₂"]; F187 -> F111 [label="- C₆H₄"]; }
Caption: Predicted fragmentation of 4-fluorophenoxy benzoic acid.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of fluorophenoxy benzoic acids. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
1. Sample Preparation
-
Prepare a stock solution of each isomer at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working standards by serial dilution of the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL in the initial mobile phase composition.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp to a high percentage to elute the analytes, and then re-equilibrate. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Cone Voltage: -30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to acquire a comprehensive fragmentation pattern.
-
Data Acquisition: Full scan MS to identify the precursor ion (m/z 231) and product ion scan (MS/MS) of the precursor ion.
dot
Caption: A typical experimental workflow for the analysis of FPBAs.
Conclusion
The differentiation of fluorophenoxy benzoic acid isomers by mass spectrometry is a clear demonstration of the technique's power in structural elucidation. While the primary fragmentation in negative ion ESI-MS/MS for all isomers is the loss of carbon dioxide, the subtle electronic effects of the fluorine atom's position are predicted to result in diagnostic differences in the relative abundances of other fragment ions. Specifically, the potential for ortho effects in the 2-isomer and the influence on charge stabilization in the 4-isomer are expected to provide the key distinguishing features. The provided experimental protocol offers a robust starting point for developing a validated method for the separation and identification of these and other related isomeric compounds.
References
- Vrkoslav, V., et al. (2010). Mass spectrometric analysis of substituted benzoic acids and their methyl esters. Journal of Mass Spectrometry, 45(4), 444-452.
- de Hoffmann, E., & Stroobant, V. (2007).
-
NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link] 5[4]. PubChem. (n.d.). 4-Phenoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link] 7[2]. NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link] 8[3]. Korytár, P., et al. (2005). Comprehensive two-dimensional gas chromatography for the analysis of halogenated flame retardants. Journal of Chromatography A, 1086(1-2), 103-112.
Sources
Safety Operating Guide
3-[(3-Fluorophenoxy)methyl]benzoic acid proper disposal procedures
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain. 3-[(3-Fluorophenoxy)methyl]benzoic acid is classified as Halogenated Organic Acid Waste .[1] It possesses environmental persistence due to the fluorine-carbon bond and aquatic toxicity potential common to fluorinated aromatics.
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Acidic, Environmental Toxin.[1]
-
Disposal Stream: High-Temperature Incineration (Halogenated).[1]
-
Immediate Action: Segregate from non-halogenated solvents and strong oxidizers.[1][2]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity. This compound is a benzoic acid derivative with a fluorophenoxy ether side chain.[1]
| Feature | Chemical Implication for Disposal |
| Carboxylic Acid Group | Acidity: Can react vigorously with bases.[1] Must be stored in corrosion-resistant containers (Glass or HDPE).[1] |
| Fluorine Substituent | Halogenated Waste: Incineration requires specific scrubbers to capture Hydrogen Fluoride (HF) gas.[1] Mixing with non-halogenated waste contaminates the cheaper stream, increasing disposal costs significantly. |
| Ether Linkage | Stability: Generally stable, but organic ethers should always be monitored for peroxide formation if stored for extended periods (though less likely in this solid structure than in liquid ethers).[1] |
The "Why" Behind the Protocol: We segregate this not just for safety, but for downstream viability . If you mix this fluorinated solid with a non-halogenated solvent (like Acetone), the entire container becomes "Halogenated Waste," which requires specialized incineration at >1100°C to break the C-F bond and scrubbers to neutralize the resulting HF gas.
Pre-Disposal Segregation Strategy
Effective waste management starts at the bench.[1] Use this logic gate to determine where your waste goes.
Disposal Decision Tree
Figure 1: Decision logic for segregating fluorinated organic acids. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorine atom classifies the mixture as halogenated waste.
Step-by-Step Disposal Protocol
This protocol is a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Phase 1: Preparation & Protection[1][3][4]
-
PPE: Nitrile gloves (double gloving recommended for fluorinated organics), safety goggles, and lab coat.[1]
-
Workspace: Perform all transfers inside a certified chemical fume hood.
Phase 2: Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Metal containers (potential corrosion from acidic nature).[1]
-
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Constituents: Write "3-[(3-Fluorophenoxy)methyl]benzoic acid".
-
Hazard Checkbox: Mark "Toxic," "Irritant," and "Acid."[1]
-
Phase 3: Transfer & Handoff
-
Solid Waste:
-
If the compound is pure powder, place it in a dedicated wide-mouth jar labeled "Solid Halogenated Waste."[1]
-
Validation: Wipe the threads of the jar before closing to ensure a gas-tight seal.
-
-
Liquid Waste (Solutions):
-
Request Pickup:
Emergency Spill Response
If a spill occurs, autonomy is secondary to safety.[1] Follow this containment logic.
| Spill Type | Immediate Action | Neutralization Agent | Cleanup Protocol |
| Dry Powder | Isolate area.[1] Minimize air drafts.[1][4][5] | N/A (Do not wet) | Scoop carefully into a bag.[1] Wipe area with damp paper towel; dispose of towel as hazardous waste.[1] |
| Acidic Solution | Contain with absorbent pillows.[1] | Sodium Bicarbonate ( | Sprinkle Bicarbonate until bubbling ceases ( |
Critical Prohibition: Never use strong bases (like 6M NaOH) for spill neutralization on the bench.[1] The exothermic reaction can cause splattering of the fluorinated compound, increasing exposure risk.
Regulatory Compliance (RCRA/EPA)
In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) guidelines.[1]
-
Waste Code: While not always assigned a specific "U" or "P" list code unless pure commercial grade, it defaults to D002 (Corrosivity) if pH < 2, and must be treated as Halogenated Solvent Waste (often F-listed protocols applied by disposal vendors for fluorinated organics).[1]
-
EPA Guidance: The EPA requires that fluorinated compounds be destroyed via high-efficiency incineration to prevent the release of PFAS-like compounds or HF into the environment [1].[1]
References
-
US Environmental Protection Agency (EPA). (2024).[1][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[7][Link][1][7]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance.[1][8][9] OSHA 3404-11R.[1] [Link]
-
National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: 4-(2-Fluorophenoxy)benzoic acid (Structural Analog).[1][Link][1]
Sources
- 1. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
